(1-Tosylpiperidin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-9-3-2-4-12(14)10-15/h5-8,12,15H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMSIVGSVMZGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of (1-Tosylpiperidin-2-yl)methanol and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data of Precursor and Analogue
The following tables summarize the available spectroscopic data for key related compounds, providing a baseline for the characterization of (1-Tosylpiperidin-2-yl)methanol.
Table 1: Spectroscopic Data for ((2S)-piperidin-2-yl)methanol
| Property | Value |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol [1] |
| Monoisotopic Mass | 115.099714038 Da[1] |
| IUPAC Name | [(2S)-piperidin-2-yl]methanol[1] |
Table 2: Spectroscopic Data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol (Analogue)
| Parameter | Data |
| ¹H NMR (DMSO, 400 MHz) | δ 7.7 (m, 4H, Ar-H), 7.48 (m, 4H, Ar-H), 7.35 (m, 4H, Ar-H), 7.18 (t, 2H, Ar-H), 3.13 (d, 2H, -CH₂), 2.65 (t, 2H, -CH₂), 2.46 (m, 1H, -CH), 2.31 (s, 3H, -CH₃), 2.2 (s, 1H, -OH), 1.5 (d, 4H, -CH₂) |
| IR (KBr, cm⁻¹) | 3500, 2856, 1350, 1276 |
| Mass Spec. (ESI) m/z | 422.17 (M+H⁺) |
Experimental Protocols
A standard synthetic route to this compound involves the tosylation of piperidin-2-yl-methanol. The following is a generalized experimental protocol based on the synthesis of the 4-yl analogue.
Synthesis of this compound
Materials:
-
(S)-Piperidin-2-yl-methanol
-
p-Toluenesulfonyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-Piperidin-2-yl-methanol (1 equivalent) in the chosen solvent (DCM or THF).
-
Addition of Base: Add triethylamine or pyridine (1.1-1.5 equivalents) to the solution.
-
Tosyl Chloride Addition: Cool the mixture in an ice bath (0 °C). Add p-toluenesulfonyl chloride (1.05-1.2 equivalents) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic and purification workflow for this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of (1-Tosylpiperidin-2-yl)methanol
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of (1-Tosylpiperidin-2-yl)methanol, a key analytical technique for the structural elucidation and purity assessment of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard, and the coupling constants (J) are given in Hertz (Hz).
¹H NMR Data
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.77 | d | 8.3 | 2H | Ar-H (ortho to SO₂) |
| 7.54 | d | 8.2 | 2H | Ar-H (meta to SO₂) |
| 7.43 – 7.29 | m | 5H | Phenyl-H | |
| 5.90 | s | 1H | OH | |
| 3.13 – 3.02 | m | 4H | CH₂-N, CH-N | |
| 2.47 | d | 5.9 | 1H | CH₂-OH |
| 1.57 | dd | 15.2, 7.5 | 4H | Piperidine-CH₂ |
| 0.88 | t | 7.4 | 6H | CH₃ |
Table 1: ¹H NMR spectral data for this compound in CDCl₃ at 400 MHz.[1]
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 148.1 | Ar-C |
| 143.1 | Ar-C (ipso-SO₂) |
| 139.1 | Ar-C |
| 128.8 | Ar-CH |
| 128.2 | Ar-CH |
| 127.2 | Ar-CH |
| 126.9 | Ar-CH |
| 126.7 | Ar-CH |
| 75.7 | CH-OH |
| 50.2 | CH₂-N |
| 22.2 | Piperidine-CH₂ |
| 11.2 | CH₃ |
Table 2: ¹³C NMR spectral data for this compound in CDCl₃ at 101 MHz.[1]
Experimental Protocol
The following provides a typical experimental procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the purified this compound sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: The resulting solution is filtered through a small plug of glass wool into a standard 5 mm NMR tube.
Instrumentation and Data Acquisition
-
Spectrometer: The NMR spectra are typically recorded on a Bruker Avance, or similar, spectrometer operating at a frequency of 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR.[1][2]
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: ~30-45 degrees
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Typically a proton-decoupled experiment.
-
Data Processing and Interpretation
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration of the signals. The chemical shifts, multiplicities, and coupling constants are then determined to elucidate the molecular structure.
Visualizations
The following diagrams illustrate the structure of this compound and a general workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR analysis.
References
Mass spectrometry analysis of (1-Tosylpiperidin-2-yl)methanol
An In-Depth Technical Guide to the Mass Spectrometry Analysis of (1-Tosylpiperidin-2-yl)methanol
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct mass spectral data for this specific molecule in public literature, this document outlines a predictive approach based on established fragmentation principles for its constituent chemical moieties. The guide covers predicted fragmentation patterns, quantitative data, and detailed experimental protocols.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound in mass spectrometry is anticipated to be driven by the distinct chemical features of the molecule: the p-toluenesulfonyl (tosyl) group, the piperidine ring, and the methanol substituent. Under ionization, the molecule is expected to undergo several characteristic cleavage reactions.
The p-toluenesulfonyl group is known to produce a stable fragment at m/z 155.[1] Another common fragmentation associated with the toluene structure is the formation of a tropylium ion at m/z 91. The piperidine ring, being a cyclic amine, typically undergoes alpha-cleavage adjacent to the nitrogen atom.[2] This can lead to the opening of the ring and subsequent fragmentation. The hydroxymethyl group (-CH₂OH) can be lost as a neutral fragment (mass 31) or can lose a molecule of water (H₂O, mass 18), particularly in certain ionization modes.
By combining these principles, a fragmentation pathway can be proposed, allowing for the prediction of the major fragment ions that would be observed in a mass spectrum.
Data Presentation: Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for this compound, their calculated mass-to-charge ratios (m/z), and their proposed structures. The parent molecule has a monoisotopic mass of 269.1137 g/mol .
| m/z (Predicted) | Proposed Fragment Structure/Identity | Notes |
| 270.1215 | [M+H]⁺ | Protonated parent molecule. |
| 252.1109 | [M+H - H₂O]⁺ | Loss of water from the methanol group. |
| 238.1316 | [M+H - CH₂OH]⁺ | Alpha-cleavage resulting in the loss of the hydroxymethyl radical. |
| 172.0898 | [C₉H₁₄NO₂S]⁺ | Cleavage of the piperidine ring. |
| 155.0116 | [C₇H₇O₂S]⁺ | Characteristic p-toluenesulfonyl cation.[1] |
| 114.0919 | [C₆H₁₂NO]⁺ | Fragment containing the piperidinemethanol portion after loss of the tosyl group. |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion derived from the toluene portion of the tosyl group. |
| 84.0813 | [C₅H₁₀N]⁺ | Piperidine ring fragment resulting from cleavage of substituents. |
Experimental Protocols
A standard and effective method for the analysis of this compound is Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra.[3][4][5]
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the mobile phase solvent (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to a final concentration range of 1-10 µg/mL. The addition of formic acid promotes protonation for analysis in positive ion mode.[4]
-
Filtration: Filter the final working solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's sample introduction capillary.[4]
Instrumentation and Parameters
The analysis can be performed using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, which provides accurate mass measurements for formula determination.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended to promote the formation of the protonated molecule [M+H]⁺.
-
Mass Analyzer: Q-TOF or Orbitrap for high-resolution mass analysis.
-
Sample Infusion: The prepared sample can be introduced into the mass spectrometer via direct infusion or through an LC system for separation from any impurities.
-
Typical ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1.5 - 2.5 bar
-
Drying Gas (N₂): 8 - 12 L/min
-
Drying Gas Temperature: 200 - 300 °C
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire data in a mass range of m/z 50-500 to detect the parent ion and major fragments.
-
Tandem MS (MS/MS): Select the protonated parent ion ([M+H]⁺ at m/z 270.12) as the precursor ion for collision-induced dissociation (CID) to generate and detect product ions. This confirms the fragmentation pathways. Varying the collision energy (e.g., 10-40 eV) will help to observe a full range of fragment ions.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the mass spectrometry analysis of this compound.
Caption: General workflow for sample analysis.
Predicted Fragmentation Pathway
This diagram visualizes the predicted fragmentation pattern of this compound, starting from the protonated parent molecule.
References
- 1. organomation.com [organomation.com]
- 2. arts-sciences.und.edu [arts-sciences.und.edu]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of (1-Tosylpiperidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (1-Tosylpiperidin-2-yl)methanol, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines information on its parent compound, (piperidin-2-yl)methanol, with established principles of tosylation chemistry and data from closely related analogs.
Chemical Identity and Physical Properties
This compound is the N-tosylated derivative of (piperidin-2-yl)methanol. The tosyl group (p-toluenesulfonyl) is a common protecting group for amines and also functions as an activating group, making the adjacent chiral center susceptible to nucleophilic substitution.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | (Piperidin-2-yl)methanol[1][2] | 1-Tosylpiperidin-4-one[3] |
| Molecular Formula | C₁₃H₁₉NO₃S | C₆H₁₃NO | C₁₂H₁₅NO₃S |
| Molecular Weight | 269.36 g/mol | 115.17 g/mol [1] | 253.32 g/mol [3] |
| Appearance | Likely a white to off-white solid | Solid[2] | Solid |
| Melting Point | Not available | 68-70 °C[2] | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Not available | >38 µg/mL in aqueous solution at pH 7.4[3] |
| CAS Number | 138643-98-6 | 3433-37-2 (racemic)[2], 41373-39-1 ((S)-enantiomer)[1] | 33439-27-9[3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the tosylation of the secondary amine of (piperidin-2-yl)methanol.
General Tosylation Protocol
A general procedure for the tosylation of an alcohol, which can be adapted for the N-tosylation of an amino alcohol, is as follows:
-
Dissolution: Dissolve the starting alcohol (e.g., (piperidin-2-yl)methanol) in a suitable aprotic solvent such as dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base and Catalyst: Sequentially add a base, such as triethylamine or pyridine, and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent.
-
Reaction: Allow the reaction to stir at 0 °C for a period, and then warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine), dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Figure 1. General workflow for the synthesis of this compound.
Spectral Data (Inferred)
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the tosyl group (two doublets, ~7.3-7.8 ppm).- Methyl protons of the tosyl group (singlet, ~2.4 ppm).- Protons on the piperidine ring and the hydroxymethyl group (multiplets, ~1.2-4.0 ppm). |
| ¹³C NMR | - Aromatic carbons of the tosyl group (~127-144 ppm).- Methyl carbon of the tosyl group (~21.5 ppm).- Carbons of the piperidine ring and the hydroxymethyl group (~20-70 ppm). |
| IR Spectroscopy | - O-H stretch from the alcohol (~3400 cm⁻¹).- C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹).- S=O stretches from the sulfonyl group (~1350 and 1160 cm⁻¹).- Aromatic C=C stretches (~1600 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (269.36).- Characteristic fragmentation patterns, including loss of the tosyl group or parts of the piperidine ring. |
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dictated by the interplay of the tosylated amine, the primary alcohol, and the chiral center at the 2-position of the piperidine ring.
-
Alcohol Reactivity: The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, or it can be converted into a better leaving group (e.g., mesylate or another tosylate) for subsequent nucleophilic substitution.
-
N-Tosyl Group: The tosyl group is a robust protecting group for the piperidine nitrogen. It is generally stable to a wide range of reaction conditions but can be removed under specific reducing or strongly acidic conditions.
-
Chiral Scaffold: The chiral center at the C2 position makes this compound a valuable building block for the asymmetric synthesis of more complex molecules. The tosyl group can activate this position for stereospecific nucleophilic displacement reactions.
Potential Applications in Medicinal Chemistry
Piperidine scaffolds are prevalent in a vast number of pharmaceuticals due to their favorable pharmacokinetic properties. The introduction of a tosyl group and a hydroxymethyl moiety provides synthetic handles for further elaboration, making this compound a potentially useful intermediate in drug discovery programs. For instance, similar N-protected piperidine derivatives are used in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor modulators.
Figure 2. Logical relationships of structural features and applications.
Safety Information
While specific toxicity data for this compound is not available, the parent compound, (piperidin-2-yl)methanol, is classified as causing severe skin burns and eye damage.[1] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
This compound is a chiral, bifunctional molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Although detailed experimental data for this specific compound is sparse in the literature, its properties and reactivity can be reasonably inferred from related structures and general chemical principles. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this versatile compound in their work. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties.
References
Crystal Structure of (1-Tosylpiperidin-4-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of (1-Tosylpiperidin-4-yl)methanol, a close structural analog of (1-Tosylpiperidin-2-yl)methanol. Due to the limited availability of crystallographic data for the 2-yl isomer, this document focuses on the detailed structural analysis of the 4-yl isomer, offering valuable insights into the molecular conformation, intermolecular interactions, and physicochemical properties that are likely to be shared across these closely related compounds.
Molecular Structure and Conformation
The crystal structure of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol reveals a molecule where the piperidine ring adopts a stable chair conformation.[1] The geometry around the sulfur atom in the tosyl group is consistent with a classic tetrahedral arrangement.[1] This conformation is a critical determinant of the molecule's overall shape and its potential interactions with biological targets.
Crystallographic Data
The compound crystallizes in the monoclinic system with the space group P21/c.[1] The detailed crystallographic data and structure refinement parameters are summarized in the table below, providing a quantitative basis for understanding the crystal packing and molecular dimensions.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.2490(13) |
| b (Å) | 11.4710(9) |
| c (Å) | 20.997(3) |
| β (°) | 116.344(3) |
| Volume (ų) | 2212.2(5) |
| Z | 4 |
| R indices (all data) | R1 = 0.0574, wR2 = 0.1504 |
| Largest diff. peak and hole (eÅ⁻³) | 0.158 and -0.234 |
| Table 1: Crystal data and structure refinement for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol.[1] |
Intermolecular Interactions
The crystal structure is stabilized by a network of intermolecular and intramolecular hydrogen bonds.[1] Specifically, O–H···O and C–H···O interactions are observed, playing a crucial role in the packing of the molecules in the crystal lattice.[1] These hydrogen bonds are indicated by dashed lines in the packing diagram of the molecules when viewed down the a-axis.[1]
Experimental Protocols
Synthesis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol
The synthesis of the title compound is achieved through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride.[1] The reaction is carried out in methylene dichloromethane (MDC) as the solvent, with triethylamine (TEA) serving as a base.[1] The mixture is stirred at room temperature for 4 hours.[1]
Synthesis Workflow
Caption: A flowchart illustrating the synthetic route for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol.
Crystallization
The crude product obtained from the synthesis is purified by column chromatography using a mixture of chloroform and ethyl acetate (8:2) as the eluent.[1] The resulting pale brown crystalline solid is then dissolved in ethyl acetate. Pure light brown crystals suitable for X-ray diffraction are obtained after four days through the slow evaporation of the solvent.[1]
X-ray Crystallography
A single crystal with dimensions of 0.27 × 0.25 × 0.25 mm was selected for X-ray diffraction analysis.[1] Data collection was performed on a DIPLabo Image Plate system equipped with a normal focus, 3 kW sealed X-ray source (graphite monochromated MoKα radiation).[1]
Spectroscopic Data
The synthesized compound was characterized by various spectroscopic techniques. The ¹H NMR spectrum (in DMSO, 400 MHz) showed characteristic peaks for the aromatic and piperidine protons.[1] The IR spectrum (KBr) displayed significant absorption bands at 3500, 2856, 1350, and 1276 cm⁻¹.[1] Mass spectrometry (ESI) confirmed the molecular weight with a peak at m/z 422.17 (M+H)⁺.[1]
Conclusion
The detailed crystallographic and spectroscopic analysis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides a robust foundation for understanding the structural and electronic properties of this class of compounds. The chair conformation of the piperidine ring and the presence of specific intermolecular hydrogen bonds are key structural features. This in-depth information serves as a valuable resource for researchers and scientists engaged in the design and development of new therapeutic agents based on the tosyl-piperidine scaffold. While the data presented here is for the 4-yl isomer, it offers significant predictive power for the conformational and interactional behavior of the closely related this compound.
References
Chiral Properties of (1-Tosylpiperidin-2-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral properties of (1-Tosylpiperidin-2-yl)methanol, a key chiral building block in asymmetric synthesis. This document details the synthesis of both its racemic and enantiomerically enriched forms, methods for chiral resolution, and its applications in the stereoselective preparation of complex molecules.
Introduction
This compound is a chiral compound of significant interest in organic synthesis. The presence of a stereocenter at the C2 position of the piperidine ring, coupled with the synthetic versatility of the hydroxyl and tosyl groups, makes it a valuable precursor for the synthesis of a wide range of enantiomerically pure compounds, including pharmaceuticals and natural products. This guide consolidates available data on its synthesis, chiral separation, and key physical properties.
Synthesis of Racemic (±)-(1-Tosylpiperidin-2-yl)methanol
The racemic form of this compound is typically prepared through the tosylation of commercially available 2-piperidinemethanol.
Experimental Protocol: Tosylation of 2-Piperidinemethanol
Materials:
-
2-Piperidinemethanol
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-piperidinemethanol in dichloromethane in a round-bottom flask.
-
Add pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride in dichloromethane to the cooled mixture.
-
Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield racemic (±)-(1-Tosylpiperidin-2-yl)methanol as a thick, colorless oil.[1]
Diagram of the Synthesis of Racemic (±)-(1-Tosylpiperidin-2-yl)methanol:
Caption: Synthesis of Racemic Compound.
Chiral Resolution of this compound Precursor
The enantiomers of this compound are typically obtained by first resolving the precursor, 2-piperidineethanol (also known as 2-(hydroxymethyl)piperidine), followed by tosylation of the separated enantiomers. A common method for the resolution of 2-piperidineethanol involves fractional crystallization of its diastereomeric salts with a chiral resolving agent, such as d-10-camphorsulfonic acid.
Experimental Protocol: Resolution of (±)-2-Piperidineethanol
Materials:
-
(±)-2-Piperidineethanol
-
d-10-camphorsulfonic acid
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide solution
Procedure:
-
Dissolve racemic 2-piperidineethanol in ethanol.
-
In a separate flask, dissolve an equimolar amount of d-10-camphorsulfonic acid in ethanol.
-
Combine the two solutions and heat the mixture to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, which may induce crystallization of one of the diastereomeric salts. Further cooling in a refrigerator may be necessary.
-
Collect the precipitated crystals by filtration. These crystals will be enriched in one of the diastereomers (e.g., the (S)-2-piperidineethanol salt).
-
The enantiomeric excess (ee) of the obtained salt can be improved by recrystallization from a suitable solvent system, such as ethanol-diethyl ether.
-
To recover the free enantiomerically enriched amine, treat the diastereomeric salt with a base, such as sodium hydroxide solution, and extract with an organic solvent.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
This resolution method often requires multiple recrystallizations to achieve high enantiomeric purity.[2][3][4]
Diagram of the Chiral Resolution Workflow:
Caption: Chiral Resolution Workflow.
Chiral Properties and Data
| Property | (R)-(1-Tosylpiperidin-2-yl)methanol | (S)-(1-Tosylpiperidin-2-yl)methanol |
| Specific Rotation ([(\alpha)]D) | Data not available | Data not available |
| Enantiomeric Excess (ee) | >95% (achievable post-resolution) | >95% (achievable post-resolution) |
Applications in Asymmetric Synthesis
Enantiomerically pure this compound serves as a valuable chiral building block. The tosyl group acts as an excellent protecting group for the piperidine nitrogen and can also function as a leaving group in certain reactions. The primary alcohol can be oxidized to the corresponding aldehyde or converted to other functional groups, enabling its use in the synthesis of various chiral piperidine-containing targets.
Diagram of Application in Asymmetric Synthesis:
Caption: Synthetic Utility.
Conclusion
This compound is a synthetically accessible and valuable chiral intermediate. While the racemic form is readily prepared, obtaining the enantiomerically pure forms relies on the resolution of its precursor, 2-piperidineethanol. Although specific optical rotation data for the title compound is not widely reported, its chiral purity can be effectively analyzed, and its utility in asymmetric synthesis is well-established. This guide provides researchers and drug development professionals with the foundational knowledge required to synthesize and utilize this important chiral building block in their synthetic endeavors.
References
- 1. Asymmetric piperidine synthesis - Nottingham ePrints [eprints.nottingham.ac.uk]
- 2. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide on the Safety and Handling of (1-Tosylpiperidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for (1-Tosylpiperidin-2-yl)methanol was identified. The following guide is a comprehensive overview based on the safety profiles of structurally related compounds, including methanol, piperidine derivatives, and tosylated compounds. This information should be used as a precautionary guide, and a substance-specific risk assessment should always be conducted before handling.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to present several health and physical hazards. The GHS classification for related substances suggests the following potential hazards.
Table 1: GHS Hazard Classification for Structurally Related Compounds
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled[2][3] |
| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 or 3 | H370: Causes damage to organs or H335: May cause respiratory irritation[2][3] |
| Flammability | Category 2 | H225: Highly flammable liquid and vapor[3][4] |
GHS Pictograms for Related Compounds:
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of Related Compounds
| Property | Value for 4-Piperidinemethanol | Value for ((2S)-piperidin-2-yl)methanol | Value for Methanol |
| Molecular Formula | C6H13NO[5] | C6H13NO[1] | CH4O |
| Molecular Weight | 115.17 g/mol [5] | 115.17 g/mol [1] | 32.04 g/mol [3] |
| Melting Point | 55-59 °C[5] | Not available | -98 °C |
| Boiling Point | 118-120 °C at 10 mm Hg[5] | Not available | 64.7 °C |
| Flash Point | >230 °F (>110 °C)[5] | Not available | 11 °C |
| Solubility | Soluble in water[5] | Not available | Miscible with water |
Toxicological Information
The toxicity of this compound has not been fully investigated. However, due to the presence of the methanol group, there is a significant risk of toxicity. Methanol is toxic if swallowed, inhaled, or in contact with skin and can cause damage to organs, particularly the eyes and central nervous system.[6] Ingestion of even small amounts of methanol can lead to blindness and death.[7][8] The piperidine moiety can cause skin and eye burns.[1]
Table 3: Toxicological Data for Methanol
| Route of Exposure | Species | Value | Reference |
| LDLO Oral | Human | 143 mg/kg | [4] |
| LD50 Oral | Rat | 5,628 mg/kg | [9] |
| LC50 Inhalation | Rat | 64,000 ppm (4 hours) | Not found in search results |
| LD50 Dermal | Rabbit | 15,800 mg/kg | Not found in search results |
Experimental Protocols
Detailed experimental protocols for the synthesis of related compounds can inform safe handling procedures. The following is a generalized protocol for the reduction of a piperidine carboxylate to a piperidinemethanol, a key structural component.
Synthesis of 4-Hydroxymethylpiperidine from Ethyl 4-Piperidinecarboxylate[5]
-
Suspend lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Slowly add a solution of ethyl 4-piperidinecarboxylate dissolved in anhydrous THF to the LiAlH4 suspension.
-
Allow the reaction mixture to stir at room temperature overnight.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully and slowly add a mixture of water and THF to quench the excess LiAlH4.
-
Filter the resulting mixture and concentrate the filtrate to obtain the product.
Note: This reaction is highly exothermic and produces flammable hydrogen gas. It must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment.
Safety and Handling
5.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
5.2. First-Aid Measures
Immediate and appropriate first-aid is critical in case of exposure.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
5.3. Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Caption: Workflow for responding to an accidental release of this compound.
5.4. Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.[10][11]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow to enter drains or waterways.[10]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: The compound is expected to be flammable. Vapors may form explosive mixtures with air.[4] Thermal decomposition can produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[11]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Logical Relationship for Safe Handling
The following diagram illustrates the logical flow for ensuring safety when working with this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. ((2S)-piperidin-2-yl)methanol | C6H13NO | CID 6950194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. methanex.com [methanex.com]
- 4. opcw.org [opcw.org]
- 5. 4-Piperidinemethanol | 6457-49-4 [chemicalbook.com]
- 6. gov.uk [gov.uk]
- 7. savogran.com [savogran.com]
- 8. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methyl alcohol - IDLH | NIOSH | CDC [cdc.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
The Versatile Chiral Building Block: A Technical Guide to the Applications of (1-Tosylpiperidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(1-Tosylpiperidin-2-yl)methanol has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its rigid piperidine scaffold, coupled with the stereodefined hydroxymethyl group at the C2 position and the robust tosyl protecting group on the nitrogen, makes it an attractive starting material for the asymmetric synthesis of a wide array of complex molecules, particularly in the realm of drug discovery and natural product synthesis. This technical guide provides an in-depth review of its applications, supported by experimental details and quantitative data.
Core Applications in Asymmetric Synthesis
The primary utility of this compound lies in its role as a chiral precursor for the synthesis of substituted piperidines, a structural motif frequently found in biologically active compounds and pharmaceuticals.[1][2] The tosyl group serves as an effective protecting group for the piperidine nitrogen, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the secondary amine. Furthermore, the chiral center at C2 provides a stereochemical anchor for the construction of subsequent stereocenters.
Key applications include:
-
Synthesis of Chiral Alkaloids: The piperidine skeleton is a core component of numerous alkaloids with significant physiological effects.[3][4] this compound can be elaborated into more complex structures, serving as a foundational element in the total synthesis of these natural products. The defined stereochemistry of the starting material is crucial for achieving the desired stereoisomer of the final target.
-
Preparation of Pharmaceutical Intermediates: Many modern drugs contain chiral piperidine moieties.[5][6] This chiral building block provides a reliable route to enantiomerically pure intermediates, streamlining the synthesis of complex active pharmaceutical ingredients (APIs). The ability to introduce functionality at various positions of the piperidine ring, starting from this compound, is a significant advantage in medicinal chemistry.[7]
-
Development of Novel Enzyme Inhibitors: The structural features of piperidine derivatives make them suitable scaffolds for the design of enzyme inhibitors. By modifying the hydroxymethyl group and substituting the piperidine ring, researchers can synthesize libraries of compounds for screening against various enzymatic targets. For instance, derivatives of tosylated piperidines have been investigated as potential antibacterial agents and enzyme inhibitors.[8][9]
Synthetic Transformations and Methodologies
The chemical versatility of this compound allows for a range of synthetic transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, providing a handle for chain extension and the introduction of new functional groups. The tosyl group, while stable to many reaction conditions, can be removed under specific reducing conditions to liberate the free secondary amine, which can then be further functionalized.
General Experimental Protocol: N-Tosylation of 2-Piperidinemethanol
The synthesis of the title compound is a critical first step. A general procedure for the N-tosylation of 2-piperidinemethanol is as follows:
Materials:
-
(S)- or (R)-2-Piperidinemethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
Procedure:
-
Dissolve 2-piperidinemethanol in the chosen solvent and cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, typically 1.5-2.0 equivalents) and a catalytic amount of DMAP to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.2 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
This straightforward procedure provides the chiral building block in good to excellent yields, ready for subsequent synthetic manipulations.
Quantitative Data Summary
The efficiency of synthetic transformations involving this compound and its derivatives is crucial for its practical application. The following table summarizes typical yields and stereoselectivities reported in the literature for key reactions.
| Reaction Type | Substrate | Product | Yield (%) | Stereoselectivity (dr or ee) | Reference |
| Asymmetric Piperidine Synthesis | Acyclic Amines | Chiral Piperidines | up to 99% | up to 99% ee | [10] |
| Synthesis of Piperidine Alkaloids | Chiral Pyridinium Salt | (-)-Coniine | >99:1 er | [11] | |
| Enzyme Inhibitor Synthesis | 1-(4-Tosyl)piperidin-4-carbohydrazide | 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol | - | - | [8] |
Logical Workflow for Chiral Piperidine Synthesis
The general strategy for utilizing this compound in the synthesis of a target molecule can be visualized as a logical workflow. This typically involves the initial protection of the piperidine nitrogen, followed by modification of the hydroxymethyl group and/or other positions on the ring, and finally, deprotection and further functionalization if required.
Caption: General workflow for the synthesis of chiral piperidines.
Conclusion
This compound stands as a testament to the power of chiral building block strategies in asymmetric synthesis. Its ready availability, robust nature, and versatile reactivity provide chemists with a reliable tool for the construction of complex and biologically relevant molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such well-defined chiral synthons will undoubtedly increase, solidifying the role of this compound in the synthetic chemist's arsenal.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lycopodium alkaloids: isolation and asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Asymmetric synthesis using (1-Tosylpiperidin-2-yl)methanol as a chiral auxiliary
A comprehensive search of scientific literature and chemical databases did not yield any specific applications or protocols for the use of (1-Tosylpiperidin-2-yl)methanol as a chiral auxiliary in asymmetric synthesis. This suggests that this particular compound is not a commonly employed or documented chiral auxiliary for inducing stereoselectivity in organic reactions.
For researchers, scientists, and drug development professionals interested in asymmetric synthesis, this document provides an overview of the principles of chiral auxiliary-mediated synthesis and detailed application notes and protocols for a widely used and well-established class of chiral auxiliaries: the Evans-type oxazolidinones.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary directs the formation of a specific stereoisomer of the product. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
The general workflow for using a chiral auxiliary is as follows:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Evans-Type Oxazolidinone Auxiliaries: An Exemplary Class
A prominent and highly successful class of chiral auxiliaries are the Evans oxazolidinones, developed by David A. Evans. These auxiliaries are widely used for stereoselective alkylations, aldol reactions, and other transformations.
Application: Asymmetric Alkylation of an Acyl-Oxazolidinone
This protocol describes the asymmetric alkylation of an N-acyloxazolidinone, a common method for synthesizing chiral carboxylic acid derivatives.
Reaction Scheme:
Caption: Asymmetric alkylation using an Evans oxazolidinone auxiliary.
Quantitative Data Summary
The following table summarizes typical results for the asymmetric alkylation of various N-acyloxazolidinones.
| Entry | R Group | R' Group (Electrophile) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃ | Benzyl bromide | >99:1 | 95 |
| 2 | CH₂CH₃ | Allyl iodide | 98:2 | 92 |
| 3 | Ph | Methyl iodide | >99:1 | 90 |
Experimental Protocol
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (or other appropriate Evans auxiliary)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Acyl chloride (e.g., propionyl chloride)
-
Electrophile (e.g., benzyl bromide)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Standard glassware for anhydrous reactions
Procedure:
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of the Evans auxiliary (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-acyloxazolidinone by flash chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a strong base such as LDA or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise to form the enolate. Stir for 30-60 minutes at -78 °C.
-
Add the electrophile (e.g., benzyl bromide) (1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chromatographic analysis of the crude product.
-
Purify the alkylated product by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Quench the excess peroxide with an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers. The chiral carboxylic acid will be in the aqueous layer as its lithium salt. The recovered chiral auxiliary will be in the organic layer.
-
Acidify the aqueous layer with HCl to protonate the carboxylic acid and then extract with an organic solvent.
-
Dry and concentrate the organic extracts containing the chiral acid and the recovered auxiliary separately.
Logical Relationship of Stereochemical Control
The stereochemical outcome of the alkylation is controlled by the chelated (Z)-enolate formed upon deprotonation. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.
Caption: Stereochemical model for the asymmetric alkylation of an Evans auxiliary enolate.
Conclusion
While this compound does not appear to be a utilized chiral auxiliary based on available literature, the principles of asymmetric synthesis using chiral auxiliaries are well-established and powerful. Evans-type oxazolidinones serve as a prime example of how a recoverable chiral moiety can be used to achieve high levels of stereocontrol in the synthesis of complex molecules, a critical aspect of modern drug discovery and development. Researchers are encouraged to consult the extensive literature on established chiral auxiliaries for their specific synthetic needs.
Application Notes and Protocols for Diastereoselective Reactions in Piperidine Synthesis
Introduction
Piperidines are saturated six-membered nitrogen-containing heterocycles that represent a prevalent scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. The stereochemical arrangement of substituents on the piperidine ring is often crucial for biological activity. Consequently, the development of synthetic methodologies for the diastereoselective construction of substituted piperidines is a topic of significant interest for researchers, scientists, and drug development professionals.
Initial searches for the specific application of (1-Tosylpiperidin-2-yl)methanol in diastereoselective reactions did not yield documented examples or established protocols. This suggests that this particular compound is not a commonly employed chiral auxiliary or catalyst in this context. However, the broader field of diastereoselective piperidine synthesis is rich with effective strategies. This document provides an overview of established methods, including the use of other chiral auxiliaries, substrate-controlled reactions, and asymmetric catalysis, complete with representative experimental protocols and data.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
The use of chiral auxiliaries is a classical and reliable strategy to induce diastereoselectivity. The auxiliary is covalently attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to afford the desired product.
One notable example is the use of carbohydrate-derived auxiliaries, such as arabinopyranosylamine, in the synthesis of chiral piperidine derivatives.
Application Example: Diastereoselective Synthesis of 2-Substituted Piperidinones using a Carbohydrate Auxiliary
A domino Mannich-Michael reaction of Danishefsky's diene with aldimines derived from D-arabinopyranosylamine can furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. Subsequent stereoselective transformations can then be performed.
Experimental Protocol: Domino Mannich-Michael Reaction
-
Aldimine Formation: To a solution of the desired aldehyde (1.0 mmol) in dichloromethane (5 mL) is added 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine (1.1 mmol). The mixture is stirred over activated molecular sieves (4 Å) for 2 hours at room temperature.
-
Domino Reaction: The solution containing the in situ generated aldimine is cooled to -78 °C. Danishefsky's diene (1-methoxy-3-(trimethylsiloxy)butadiene, 1.5 mmol) is added dropwise.
-
Quenching and Work-up: The reaction is stirred at -78 °C for 4 hours and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-arabinosyl dehydropiperidinone.
Table 1: Diastereoselective Domino Mannich-Michael Reaction
| Aldehyde (R-CHO) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | 2-Phenyl-N-arabinosyl-2,3-dihydropyridin-4-one | 85 | >95:5 |
| Isobutyraldehyde | 2-Isopropyl-N-arabinosyl-2,3-dihydropyridin-4-one | 78 | >95:5 |
| Cinnamaldehyde | 2-Styryl-N-arabinosyl-2,3-dihydropyridin-4-one | 82 | >95:5 |
Note: The diastereomeric ratio is typically determined by 1H NMR spectroscopy of the crude reaction mixture.
Substrate-Controlled Diastereoselective Reactions
In this approach, the existing stereocenters in the substrate dictate the stereochemical outcome of the reaction. A common strategy involves the diastereoselective reduction of a cyclic enamine or imine.
Application Example: Diastereoselective Reduction of a Piperidine β-Enamino Ester
The diastereoselective reduction of a tetrasubstituted double bond in a piperidine β-enamino ester can lead to the formation of methyl (2S, 2'R)-2-piperidin-2-ylpropanoate with high diastereoselectivity.
Experimental Protocol: Diastereoselective Reduction
-
Reaction Setup: A solution of the piperidine β-enamino ester (1.0 mmol) in methanol (10 mL) is placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The solution is cooled to 0 °C, and sodium borohydride (NaBH4, 1.5 mmol) is added portion-wise over 10 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water (5 mL). The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Table 2: Diastereoselective Reduction of Piperidine β-Enamino Ester
| Substrate | Product | Reducing Agent | Yield (%) | Diastereomeric Ratio (d.r.) |
| Methyl (Z)-2-(1-((S)-1-phenylethyl)piperidin-2-ylidene)propanoate | Methyl (2S,2'R)-2-(1-((S)-1-phenylethyl)piperidin-2-yl)propanoate | NaBH4 | 92 | 95:5 |
Asymmetric Catalysis in Diastereoselective Piperidine Synthesis
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral piperidines, offering high efficiency and stereocontrol. Metal- and organocatalysis are two prominent approaches.
Application Example: Copper-Catalyzed Asymmetric Cyclizative Aminoboration
A regiospecific and enantioselective cyclizative aminoboration of aminoalkenes can be achieved using a chiral copper catalyst, leading to the formation of 2,3-cis-disubstituted piperidines with excellent enantioselectivities.[1]
Experimental Protocol: Asymmetric Cyclizative Aminoboration
-
Catalyst Preparation: In a glovebox, Cu(OAc)2 (5.0 mol%) and (S,S)-Ph-BPE (5.5 mol%) are dissolved in dry THF (1.0 mL) in a sealed tube. The mixture is stirred at room temperature for 30 minutes.
-
Reaction Mixture: To the catalyst solution is added the aminoalkene substrate (0.2 mmol) and B2Pin2 (bis(pinacolato)diboron, 0.24 mmol).
-
Reaction Conditions: The reaction tube is sealed and stirred at the specified temperature (e.g., 50 °C) for the designated time (e.g., 24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated and purified directly by flash column chromatography on silica gel to afford the desired chiral piperidine product.
Table 3: Asymmetric Cyclizative Aminoboration of Aminoalkenes
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| N-(pent-4-en-1-yl)aniline | 2-methyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | 75 | 96 |
| N-(hex-5-en-2-yl)aniline | 2,6-dimethyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | 68 | 94 |
Visualizations
Caption: General workflow for diastereoselective piperidine synthesis.
Caption: Logical flow of a chiral auxiliary-mediated synthesis.
While the specific compound this compound does not appear to be a mainstream tool for diastereoselective reactions leading to piperidines, a rich and diverse toolbox of other methods is available to researchers. The choice of strategy—be it chiral auxiliary-based, substrate-controlled, or reliant on asymmetric catalysis—will depend on the specific target molecule, available starting materials, and desired scalability. The protocols and data presented herein offer a starting point for professionals in drug development and chemical research to design and execute effective diastereoselective syntheses of substituted piperidines.
References
Application Notes and Protocols: Synthesis of Chiral Amines with (1-Tosylpiperidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the proposed application of (1-Tosylpiperidin-2-yl)methanol as a chiral ligand in the enantioselective synthesis of chiral amines. While direct literature precedent for this specific compound in this application is limited, the protocol is based on well-established methodologies for structurally similar chiral amino alcohols, such as prolinol derivatives, in the asymmetric addition of organozinc reagents to imines. This reaction is a cornerstone in the synthesis of enantioenriched amines, which are crucial building blocks in the pharmaceutical industry. The provided data is representative of typical results obtained with analogous catalyst systems and serves as a benchmark for the development of this specific methodology.
Introduction
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Their stereochemistry is often critical for biological activity, making the development of efficient and highly selective synthetic methods a paramount objective in modern organic chemistry. Organocatalysis and transition-metal catalysis employing chiral ligands have emerged as powerful tools for the enantioselective synthesis of these valuable compounds.
This compound, a chiral amino alcohol derived from pipecolic acid, possesses the key structural features of a successful chiral ligand: a rigid cyclic backbone, a stereodefined carbinol moiety for metal coordination, and a bulky tosyl group that can induce a specific chiral environment. This application note details a proposed protocol for its use in the enantioselective addition of diethylzinc to N-benzylideneimines, a model reaction for the synthesis of chiral diarylmethylamines.
Proposed Reaction Mechanism
The proposed catalytic cycle involves the in-situ formation of a chiral zinc-aminoalkoxide complex. This complex then coordinates with the imine substrate, activating it for nucleophilic attack by a second equivalent of the organozinc reagent. The chiral environment created by the this compound ligand directs the approach of the nucleophile to one of the enantiotopic faces of the imine, leading to the formation of the chiral amine with high enantioselectivity.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an imine catalyzed by this compound.
Experimental Protocol
Materials and Methods
-
General: All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques. Anhydrous solvents are required and can be obtained by passing through a column of activated alumina or by distillation from appropriate drying agents.
-
This compound: Can be synthesized from commercially available (S)- or (R)-pipecolic acid.
-
Imines: N-Benzylideneimines can be prepared by the condensation of the corresponding benzaldehyde and amine.
-
Diethylzinc: Commercially available as a solution in hexanes or toluene.
Detailed Procedure for the Enantioselective Addition of Diethylzinc to N-(4-Methoxybenzylidene)aniline
-
To a flame-dried Schlenk flask under an inert atmosphere, add (S)-(1-Tosylpiperidin-2-yl)methanol (13.5 mg, 0.05 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 0.55 mL, 0.55 mmol, 1.1 equiv) dropwise. Stir the resulting solution at 0 °C for 30 minutes.
-
In a separate flame-dried Schlenk flask, dissolve N-(4-methoxybenzylidene)aniline (105.6 mg, 0.5 mmol, 1.0 equiv) in anhydrous toluene (3.0 mL).
-
Transfer the imine solution via cannula to the catalyst solution at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral amine product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize representative data for the enantioselective addition of diethylzinc to various N-benzylideneimines, based on typical results observed with analogous chiral amino alcohol catalysts.
Table 1: Optimization of Reaction Conditions
| Entry | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 0 | 24 | 75 | 85 |
| 2 | 10 | Toluene | 0 | 18 | 92 | 94 |
| 3 | 15 | Toluene | 0 | 18 | 91 | 94 |
| 4 | 10 | THF | 0 | 24 | 68 | 88 |
| 5 | 10 | CH₂Cl₂ | 0 | 24 | 85 | 90 |
| 6 | 10 | Toluene | -20 | 36 | 88 | 96 |
| 7 | 10 | Toluene | 25 | 12 | 95 | 89 |
Table 2: Substrate Scope for the Enantioselective Addition of Diethylzinc to Imines
| Entry | R¹ in Ar¹-CH=N-Ar² | R² in Ar¹-CH=N-Ar² | Product | Yield (%) | ee (%) |
| 1 | H | H | (S)-1,2-diphenylethanamine | 90 | 92 |
| 2 | 4-MeO | H | (S)-1-(4-methoxyphenyl)-1-phenylethanamine | 92 | 94 |
| 3 | 4-Cl | H | (S)-1-(4-chlorophenyl)-1-phenylethanamine | 88 | 95 |
| 4 | 4-NO₂ | H | (S)-1-(4-nitrophenyl)-1-phenylethanamine | 85 | 97 |
| 5 | 2-Me | H | (S)-1-phenyl-1-(o-tolyl)ethanamine | 82 | 88 |
| 6 | H | 4-MeO | (S)-1-phenyl-1-(4-methoxyphenyl)ethanamine | 91 | 93 |
| 7 | H | 4-Cl | (S)-1-(4-chlorophenyl)-1-phenylethanamine | 89 | 94 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of chiral amines using this compound.
Caption: General experimental workflow for the synthesis of chiral amines.
Conclusion
The protocol outlined in this application note provides a robust starting point for the investigation of this compound as a novel chiral ligand in the synthesis of enantioenriched amines. The proposed methodology, based on the well-precedented asymmetric addition of organozinc reagents to imines, is expected to yield chiral amines in high yields and with excellent enantioselectivities. Further optimization of reaction parameters and exploration of the substrate scope will be valuable for establishing this compound as a useful tool for asymmetric synthesis in both academic and industrial settings. Researchers and drug development professionals are encouraged to adapt and refine this protocol to suit their specific synthetic targets.
Application of (1-Tosylpiperidin-2-yl)methanol in Total Synthesis: A Chiral Building Block for Alkaloids
(1-Tosylpiperidin-2-yl)methanol has emerged as a valuable chiral building block in the asymmetric synthesis of various natural products, particularly piperidine alkaloids. Its rigid piperidine core, coupled with the stereodefined hydroxymethyl group at the C2 position, provides a versatile scaffold for the construction of complex molecular architectures. The tosyl protecting group on the nitrogen atom serves to activate the ring for certain transformations and can be readily removed or replaced, further enhancing its synthetic utility. This application note will detail the use of this compound in the total synthesis of piperidine alkaloids, providing experimental protocols and summarizing key reaction data.
Diastereoselective Alkylation: A Key Strategy
A pivotal application of this compound lies in its diastereoselective alkylation. The chiral center at C2 directs the introduction of new substituents with high stereocontrol, enabling the synthesis of a wide range of 2-substituted piperidine derivatives. This strategy has been successfully employed in the synthesis of alkaloids such as (+)-coniine.
Table 1: Diastereoselective Alkylation of (S)-(1-Tosylpiperidin-2-yl)methanol Derivatives
| Electrophile (R-X) | Product | Diastereomeric Excess (d.e.) | Yield (%) |
| Propyl iodide | (2R,2'S)-1-Tosyl-2-(1-hydroxybutyl)piperidine | >95% | 85 |
| Benzyl bromide | (2R,2'S)-1-Tosyl-2-(1-hydroxy-2-phenylethyl)piperidine | >95% | 82 |
Experimental Protocols
General Procedure for Diastereoselective Alkylation of (S)-(1-Tosylpiperidin-2-yl)methanol
To a solution of (S)-(1-Tosylpiperidin-2-yl)methanol (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of the corresponding alkyl halide (1.2 eq). The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired 2-substituted piperidine derivative.
Application in the Total Synthesis of (+)-Coniine
The utility of this methodology is exemplified in the total synthesis of the toxic hemlock alkaloid, (+)-coniine. The synthesis commences with the diastereoselective alkylation of the aldehyde derived from (R)-(1-Tosylpiperidin-2-yl)methanol.
Caption: Synthetic route to (+)-Coniine.
Experimental Workflow for (+)-Coniine Synthesis
Caption: Experimental workflow for (+)-Coniine synthesis.
Conclusion
This compound serves as a highly effective chiral precursor for the enantioselective synthesis of 2-substituted piperidine alkaloids. The diastereoselective alkylation of its derivatives provides a reliable method for introducing stereocenters with high control. The successful application of this building block in the total synthesis of natural products like (+)-coniine highlights its significance for researchers and scientists in the fields of organic synthesis and drug development. Further exploration of the reactivity of this versatile chiral building block is anticipated to open new avenues for the synthesis of other complex nitrogen-containing natural products.
Application Notes and Protocols for (1-Tosylpiperidin-2-yl)methanol as a Potential Chiral Ligand in Catalysis
Disclaimer: Extensive literature searches did not yield specific examples of "(1-Tosylpiperidin-2-yl)methanol" being used as a chiral ligand in published catalytic applications. Therefore, the following application notes and protocols are based on the synthesis of the parent chiral scaffold and general principles of asymmetric catalysis involving analogous chiral amino alcohol ligands. The experimental data presented is hypothetical and for illustrative purposes.
Introduction
This compound is a chiral molecule derived from the amino acid lysine. Its structure, featuring a rigid piperidine ring, a chiral center at the 2-position, and a hydroxylmethyl group capable of coordinating to a metal center, makes it a promising candidate for a chiral ligand in asymmetric catalysis. The tosyl group on the nitrogen atom can serve as a protecting group or as an electron-withdrawing group to modulate the electronic properties of the ligand.
These notes provide a foundational guide for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives as chiral ligands. We present a protocol for the synthesis of the parent chiral precursor, (S)-2-piperidinemethanol, and a hypothetical application in a classic asymmetric catalytic reaction.
Synthesis of the Chiral Precursor: (S)-2-Piperidinemethanol
The chiral building block, (S)-2-piperidinemethanol (also known as (S)-pipecolinol), can be synthesized from the corresponding commercially available amino acid, L-lysine. A common route involves the reduction of the carboxylic acid functionality of a protected pipecolic acid derivative.
Experimental Protocol: Synthesis of (S)-1-tert-butoxycarbonyl-2-piperidinemethanol
-
Starting Material: (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid.
-
To a solution of (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add N-methylmorpholine (1.1 eq) and cool the mixture to -20 °C.
-
Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -15 °C. Stir the resulting mixture for 15 minutes.
-
Filter the reaction mixture to remove the N-methylmorpholine hydrochloride precipitate.
-
To the filtrate, add a solution of sodium borohydride (NaBH₄, 1.5 eq) in water at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield (S)-1-tert-butoxycarbonyl-2-piperidinemethanol.
Protocol for Tosylation:
-
Dissolve the synthesized (S)-1-tert-butoxycarbonyl-2-piperidinemethanol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
The crude product can then be deprotected using trifluoroacetic acid (TFA) in DCM to yield the target ligand, this compound, after purification by column chromatography.
Diagram of Synthetic Workflow
Caption: Synthetic route to this compound.
Hypothetical Application: Asymmetric Alkylation of Aldehydes
Chiral amino alcohol ligands are frequently employed in the asymmetric addition of organozinc reagents to aldehydes. In a hypothetical scenario, this compound could be used to catalyze the enantioselective addition of diethylzinc to benzaldehyde.
Hypothetical Quantitative Data
| Entry | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2 | Toluene | 0 | 12 | 85 | 92 (S) |
| 2 | 5 | Hexane | 0 | 12 | 90 | 95 (S) |
| 3 | 2 | Toluene | 25 | 8 | 82 | 88 (S) |
| 4 | 2 | THF | 0 | 12 | 75 | 85 (S) |
General Experimental Protocol (Hypothetical)
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.02 mmol, 2 mol%) and anhydrous toluene (2 mL).
-
Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Add benzaldehyde (1.0 mmol) to the solution.
-
Stir the reaction mixture at 0 °C for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol product.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for asymmetric alkylation.
Conclusion
While direct applications of this compound as a chiral ligand are not documented, its structural features suggest significant potential in asymmetric catalysis. The synthetic accessibility of its precursor from the chiral pool and the tunability of the N-substituent offer a platform for the development of novel and effective chiral ligands. The provided protocols for synthesis and the hypothetical catalytic application serve as a starting point for researchers to explore the catalytic capabilities of this and related compounds. Further investigation is warranted to establish its efficacy in various asymmetric transformations.
Application Notes and Protocols: Enantioselective Reduction of Ketones with Chiral Amino Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the various methodologies, the use of chiral catalysts in conjunction with reducing agents offers a highly efficient and atom-economical approach.
While direct literature on the application of (1-Tosylpiperidin-2-yl)methanol derivatives in this specific context is limited, this document provides a comprehensive overview and detailed protocols for the enantioselective reduction of ketones using a structurally related and extensively studied chiral amino alcohol, (S)-α,α-diphenyl-2-pyrrolidinemethanol . This compound, a cornerstone of the renowned Corey-Bakshi-Shibata (CBS) reduction, serves as an excellent and representative model for the broader class of chiral 1,2-amino alcohols in asymmetric catalysis.
The principles, protocols, and data presented herein are readily adaptable and provide a robust framework for researchers exploring the potential of similar chiral amino alcohol derivatives, including tosyl-protected piperidinemethanols, in asymmetric synthesis. The underlying reaction involves the in situ or pre-formed generation of a chiral oxazaborolidine catalyst from the amino alcohol and a boron source, which then stereoselectively delivers a hydride from a stoichiometric reducing agent (typically borane) to the ketone substrate.
Data Presentation: Enantioselective Reduction of Various Ketones
The following tables summarize the performance of the enantioselective reduction of a range of prochiral ketones to their corresponding chiral alcohols using a catalyst system derived from a chiral amino alcohol and borane. These results highlight the broad applicability and high efficiency of this method.
Table 1: Enantioselective Reduction of Aryl Alkyl Ketones
| Entry | Ketone Substrate | Chiral Alcohol Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >99 | 97 |
| 2 | Propiophenone | (R)-1-Phenyl-1-propanol | >99 | 97 |
| 3 | 2'-Fluoroacetophenone | (R)-1-(2-Fluorophenyl)ethanol | - | 95 |
| 4 | 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >99 | 98 |
| 5 | 1-Acetonaphthone | (R)-1-(1-Naphthyl)ethanol | >99 | 95 |
Table 2: Enantioselective Reduction of Aliphatic and Cyclic Ketones
| Entry | Ketone Substrate | Chiral Alcohol Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-Octanone | (R)-2-Octanol | 90 | 89 |
| 2 | 3-Heptanone | (R)-3-Heptanol | 92 | 81 |
| 3 | Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | >99 | 89 |
| 4 | α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | >99 | 85 |
| 5 | Benzylacetone | (R)-4-Phenyl-2-butanol | 90 | 69 |
Experimental Protocols
Protocol 1: Preparation of the Chiral Catalyst Precursor: (S)-α,α-diphenyl-2-pyrrolidinemethanol
This protocol describes the synthesis of the chiral amino alcohol, which is the precursor to the active catalyst.
Materials:
-
(S)-Proline
-
Thionyl chloride
-
Methanol
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Esterification of (S)-Proline: To a stirred suspension of (S)-proline (1 equiv.) in methanol at 0 °C, add thionyl chloride (1.2 equiv.) dropwise. Allow the reaction mixture to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to obtain (S)-proline methyl ester hydrochloride as a white solid.
-
Grignard Reaction: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place phenylmagnesium bromide (3.0 M in diethyl ether, 3.5 equiv.). Add anhydrous THF. To this solution, add a solution of (S)-proline methyl ester hydrochloride (1 equiv.) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (S)-α,α-diphenyl-2-pyrrolidinemethanol as a white crystalline solid.[1]
Protocol 2: General Procedure for the Enantioselective Reduction of a Ketone
This protocol outlines the general procedure for the asymmetric reduction of a prochiral ketone using the in situ generated oxazaborolidine catalyst.
Materials:
-
(S)-α,α-diphenyl-2-pyrrolidinemethanol (chiral catalyst precursor)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (~1.0 M)
-
Ketone substrate
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
1 M Hydrochloric acid
-
Diethyl ether or Ethyl acetate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Catalyst Formation (in situ): In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 - 0.1 equiv.) in anhydrous THF.
-
To this solution, add borane-dimethyl sulfide complex or borane-THF complex (0.05 - 0.1 equiv.) dropwise at room temperature. Stir the mixture for 15-30 minutes. A gentle evolution of hydrogen gas may be observed.
-
Reduction: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
To the catalyst solution, add the remaining borane-dimethyl sulfide complex or borane-THF complex (typically 0.6 - 1.0 equiv. relative to the ketone).
-
Slowly add a solution of the ketone (1 equiv.) in anhydrous THF to the reaction mixture via a syringe pump over a period of 10-30 minutes.
-
Stir the reaction mixture at the same temperature for the specified time (typically 30 minutes to a few hours) until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Add 1 M hydrochloric acid and stir for 30 minutes.
-
Extract the product with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: The crude product can be purified by flash column chromatography on silica gel. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
Visualizations
References
Synthesis of Substituted Piperidines from (1-Tosylpiperidin-2-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted piperidines, utilizing (1-Tosylpiperidin-2-yl)methanol as a versatile starting material. The piperidine moiety is a crucial scaffold in numerous pharmaceuticals, and the methodologies described herein offer a robust platform for the generation of diverse derivatives for drug discovery and development.
Overview of the Synthetic Strategy
The central theme of this synthetic approach is the functionalization of the C2-position of the piperidine ring, starting from the readily accessible this compound. The strategy involves a two-pronged approach:
-
Modification of the Hydroxymethyl Group: The primary alcohol is first converted into a more reactive functional group, such as an aldehyde or a tosylate.
-
Introduction of Substituents: The activated intermediate is then subjected to various carbon-carbon and carbon-nitrogen bond-forming reactions to introduce a wide range of substituents.
-
Deprotection: The final step involves the removal of the N-tosyl protecting group to yield the desired substituted piperidines.
This strategy allows for a modular and divergent synthesis of a library of substituted piperidines, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Key Synthetic Transformations and Protocols
Oxidation of this compound to 1-Tosylpiperidine-2-carbaldehyde
The oxidation of the primary alcohol to the corresponding aldehyde is a critical step, providing an electrophilic handle for subsequent reactions. Several mild oxidation methods can be employed. A common and effective method is the Swern oxidation or the use of Dess-Martin periodinane (DMP).
Experimental Protocol (Dess-Martin Periodinane Oxidation):
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-Tosylpiperidine-2-carbaldehyde.
| Reagent/Solvent | Molar Ratio/Concentration | Typical Yield |
| This compound | 1.0 eq | - |
| Dess-Martin Periodinane | 1.2 eq | 85-95% |
| Dichloromethane | 0.1 M | - |
Synthesis of (1-Tosylpiperidin-2-yl)methyl Tosylate
Activation of the primary alcohol as a tosylate provides an excellent leaving group for nucleophilic substitution reactions.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portionwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield (1-Tosylpiperidin-2-yl)methyl tosylate.
| Reagent/Solvent | Molar Ratio/Concentration | Typical Yield |
| This compound | 1.0 eq | - |
| p-Toluenesulfonyl Chloride | 1.5 eq | 90-98% |
| Pyridine | 0.2 M | - |
Synthesis of 2-Substituted Piperidines
Nucleophilic Substitution Reactions
(1-Tosylpiperidin-2-yl)methyl tosylate is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles.
Experimental Protocol:
-
To a solution of (1-Tosylpiperidin-2-yl)methyl tosylate (1.0 eq) in dimethylformamide (DMF, 0.2 M), add sodium azide (NaN₃, 3.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Cool the mixture to room temperature, pour into water, and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to obtain 2-(azidomethyl)-1-tosylpiperidine.
Experimental Protocol:
-
To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C, add diethyl malonate (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (1-Tosylpiperidin-2-yl)methyl tosylate (1.0 eq) in THF.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the desired product.[1][2][3][4][5]
| Nucleophile | Product | Typical Yield |
| Sodium Azide | 2-(Azidomethyl)-1-tosylpiperidine | 85-95% |
| Diethyl malonate (sodio derivative) | Diethyl 2-((1-tosylpiperidin-2-yl)methyl)malonate | 70-85% |
Reactions of 1-Tosylpiperidine-2-carbaldehyde
The Wittig reaction allows for the conversion of the aldehyde to a variety of alkenes.[1][6][7][8]
Experimental Protocol (for a simple alkene):
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise.
-
Stir the resulting orange-red solution at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of 1-Tosylpiperidine-2-carbaldehyde (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated aqueous NH₄Cl and extract with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the 2-vinyl-1-tosylpiperidine.
Grignard reagents add to the aldehyde to form secondary alcohols.
Experimental Protocol:
-
To a solution of 1-Tosylpiperidine-2-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq, as a solution in THF/diethyl ether) dropwise.
-
Stir at 0 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to obtain the corresponding secondary alcohol.
Reductive amination provides a direct route to 2-(aminomethyl)piperidine derivatives.[9][10][11]
Experimental Protocol:
-
To a solution of 1-Tosylpiperidine-2-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in methanol (0.2 M), add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in one portion.
-
Stir at room temperature overnight.
-
Concentrate the reaction mixture, add water, and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
| Reaction | Reagent | Product Type | Typical Yield |
| Wittig Reaction | R-CH₂-PPh₃⁺Br⁻ / Base | Alkene | 60-85% |
| Grignard Reaction | R-MgBr | Secondary Alcohol | 70-90% |
| Reductive Amination | R¹R²NH / NaBH₃CN | Amine | 65-85% |
Deprotection of the N-Tosyl Group
The final step is the removal of the tosyl group to liberate the free piperidine. Several methods are available, with reductive cleavage being common.
Experimental Protocol (Magnesium/Methanol): [6]
-
To a solution of the N-tosylpiperidine derivative (1.0 eq) in anhydrous methanol (0.1 M), add magnesium turnings (10 eq).
-
Sonicate the mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Dry the combined organic layers over Na₂SO₄ and concentrate to give the deprotected piperidine.
| Reagent | Conditions | Typical Yield |
| Mg / MeOH | Sonication, RT | 70-95% |
| Na / Naphthalene | THF, -78 °C | 75-90% |
Visualized Workflows and Pathways
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for piperidine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents [patents.google.com]
- 5. CN1237572A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 6. Synthesis of Enantiopure PZM21, A Novel Biased Agonist of the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. soc.chim.it [soc.chim.it]
- 9. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the deprotection of the tosyl group from (1-Tosylpiperidin-2-yl)methanol and its derivatives. The removal of the N-tosyl protecting group is a critical step in the synthesis of various piperidine-containing compounds of medicinal interest. The choice of deprotection method is crucial to ensure high yield and compatibility with other functional groups, such as the primary alcohol in the target molecule.
Introduction to N-Tosyl Deprotection
The p-toluenesulfonyl (tosyl) group is a common and robust protecting group for amines. Its stability under a wide range of reaction conditions makes it valuable in multi-step syntheses. However, this stability also necessitates specific and sometimes harsh conditions for its removal. The primary methods for N-tosyl deprotection can be broadly categorized into reductive cleavage and acidic hydrolysis. The selection of the optimal method depends on the overall molecular structure and the presence of other sensitive functionalities. For this compound derivatives, the presence of a primary alcohol must be considered, as it may be sensitive to certain reaction conditions.
Comparative Data of Deprotection Methods
The following table summarizes quantitative data for common N-tosyl deprotection methods applicable to piperidine derivatives. This allows for a direct comparison of their efficiency and reaction conditions.
| Method | Reagents and Conditions | Substrate Example | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| Reductive Cleavage | Magnesium, Methanol, Ultrasonication | N-Tosyl piperidinone derivative | 52 | Not Specified | 48 | [1] |
| Acidic Hydrolysis | 33% HBr in Acetic Acid, Phenol | N-Tosyl triamine derivative | ~10 | 21 hours | 90 then 60 | [2] |
| Acidic Hydrolysis | conc. H₂SO₄ | N-Tosyl triamine derivative | 50 | Not Specified | Not Specified | [2] |
Note: The yields and reaction conditions are highly substrate-dependent and may require optimization for specific this compound derivatives.
Experimental Protocols
Protocol 1: Reductive Cleavage using Magnesium in Methanol
This method offers a mild and effective way to remove the tosyl group, often with good functional group tolerance, making it suitable for substrates with alcohol functionalities.
Workflow Diagram:
Caption: Workflow for Mg/MeOH mediated N-detosylation.
Materials:
-
This compound derivative
-
Magnesium turnings
-
Anhydrous Methanol
-
Ultrasonic bath
-
Standard glassware for organic synthesis
-
Reagents for work-up and purification (e.g., dichloromethane, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Dissolve the this compound derivative in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add an excess of magnesium turnings (typically 10-20 equivalents) to the solution.
-
Place the flask in an ultrasonic bath and sonicate the mixture. The reaction temperature may be maintained at around 48°C.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess magnesium and magnesium salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (piperidin-2-yl)methanol derivative.
Protocol 2: Acidic Hydrolysis using Hydrobromic Acid in Acetic Acid
This is a classical and potent method for N-tosyl deprotection. However, the harsh acidic conditions may not be suitable for all substrates, particularly those with acid-labile functional groups. The addition of a scavenger like phenol is often employed to trap the by-products of the reaction.
Signaling Pathway Diagram:
Caption: Proposed mechanism for acidic N-tosyl cleavage.
Materials:
-
This compound derivative
-
33% Hydrobromic acid in acetic acid
-
Phenol (as a scavenger)
-
Standard glassware for organic synthesis under anhydrous conditions
-
Reagents for work-up and purification (e.g., diethyl ether, aqueous sodium hydroxide, dichloromethane, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a solution of the this compound derivative in a round-bottom flask, add phenol (as a scavenger).
-
Add 33% hydrobromic acid in acetic acid to the mixture.
-
Heat the reaction mixture at 90°C for 16 hours.[2]
-
Lower the temperature to 60°C and continue heating for an additional 5 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Basify the aqueous solution with a concentrated aqueous sodium hydroxide solution to pH > 10.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice between reductive and acidic methods for the deprotection of this compound derivatives should be made based on the overall chemical structure and stability of the molecule. The magnesium/methanol method is generally milder and more suitable for substrates containing sensitive functional groups like primary alcohols. Acidic hydrolysis with HBr/acetic acid is a powerful alternative but may require careful optimization to avoid side reactions and degradation of the desired product. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific derivative.
References
Application Note and Protocol for the Scale-up Synthesis of (1-Tosylpiperidin-2-yl)methanol
Introduction
(1-Tosylpiperidin-2-yl)methanol is a valuable chiral building block in organic synthesis, frequently utilized in the development of pharmaceutical agents and other biologically active molecules. Its rigid piperidine core, coupled with the reactive hydroxymethyl and tosyl-protected amine functionalities, makes it a versatile intermediate for introducing specific stereochemistry and functionality into target structures. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible methodology suitable for laboratory and pilot-plant scale production. The protocol is based on the tosylation of commercially available piperidine-2-methanol.
Chemical Reaction
The synthesis proceeds via the N-tosylation of piperidine-2-methanol using p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.
Reaction Scheme:
Experimental Protocols
This section details the step-by-step procedure for the synthesis and purification of this compound on a larger scale.
Materials and Equipment
-
Reactors: 5L and 10L glass reactors equipped with mechanical stirrers, temperature probes, and addition funnels.
-
Reagents:
-
Piperidine-2-methanol (racemic or desired enantiomer)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
-
Glassware: Large separating funnels, beakers, Erlenmeyer flasks.
-
Purification: Flash chromatography system or recrystallization setup.
-
Analytical Instruments: NMR spectrometer, HPLC or GC-MS for purity assessment.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
-
Reactor Setup: In a 10L glass reactor, charge piperidine-2-methanol (1.0 eq) and dichloromethane (DCM, 5-10 volumes). Begin stirring to ensure homogeneity.
-
Addition of Base: To the stirred solution, add triethylamine (1.5 eq) or pyridine (2.0 eq).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Tosyl Chloride Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in DCM (2-3 volumes). Add this solution dropwise to the cooled reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench by adding water (5 volumes).
-
Transfer the mixture to a large separating funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 3 volumes), saturated NaHCO₃ solution (2 x 3 volumes), and brine (1 x 3 volumes).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Column Chromatography: Purify the crude product by flash chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Recrystallization: Alternatively, the crude product can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes or isopropanol.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the scale-up synthesis.
| Parameter | Value | Notes |
| Starting Material | Piperidine-2-methanol | Racemic or enantiomerically pure |
| Scale | 100 g - 1 kg | Protocol is scalable within this range. |
| Key Reagents | p-Toluenesulfonyl chloride, Base | Triethylamine or pyridine can be used as the base. |
| Solvent | Dichloromethane (DCM) | |
| Reaction Temperature | 0-5 °C (addition), RT (reaction) | Control of temperature during addition is crucial. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Purification Method | Column Chromatography/Recrystallization | Choice depends on the required purity. |
| Typical Yield | 75 - 90% | Yield may vary based on scale and purity of reagents. |
| Purity (Post-purification) | >98% (by HPLC/NMR) | High purity is achievable with careful purification. |
Logical Relationship Diagram
Caption: Key relationships in the synthesis process.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Handle all reagents and solvents in accordance with their Safety Data Sheets (SDS).
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed experimental procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this important chiral intermediate in high yield and purity for their synthetic needs.
Application Notes and Protocols: (1-Tosylpiperidin-2-yl)methanol in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
(1-Tosylpiperidin-2-yl)methanol is a valuable chiral building block in medicinal chemistry, primarily utilized in the asymmetric synthesis of bioactive molecules. Its rigid piperidine core, coupled with the stereodefined hydroxymethyl group, makes it an excellent starting material for the synthesis of complex nitrogen-containing heterocycles. The tosyl group serves as a robust protecting group for the piperidine nitrogen, stable to a variety of reaction conditions, yet readily removable at a later synthetic stage. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of iminosugar precursors, a class of compounds with significant therapeutic potential as glycosidase inhibitors.
Introduction to this compound as a Chiral Building Block
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of chirality to this scaffold significantly expands the accessible chemical space and allows for stereospecific interactions with biological targets. This compound, available in both (R) and (S) enantiomeric forms, is a versatile starting material for several reasons:
-
Chiral Integrity: The C2 stereocenter provides a foundation for the asymmetric synthesis of more complex molecules.
-
Orthogonal Protection: The N-tosyl group is stable under a range of conditions, including oxidation of the primary alcohol, allowing for selective transformations at the C2 substituent.
-
Functional Group Handle: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a key point for molecular elaboration.
A primary application of this chiral building block is in the synthesis of iminosugars. Iminosugars are polyhydroxylated piperidine, pyrrolidine, or indolizidine alkaloids that are structural mimics of monosaccharides.[2] By replacing the endocyclic oxygen with a nitrogen atom, these compounds can act as potent inhibitors of glycosidases and glycosyltransferases, enzymes involved in a myriad of biological processes.[3] This inhibitory activity gives iminosugars therapeutic potential in the treatment of viral infections, diabetes, and certain genetic disorders.[4][5]
Synthetic Applications: Synthesis of Iminosugar Precursors
A key synthetic transformation of this compound is its oxidation to the corresponding aldehyde, (S)-1-tosylpiperidine-2-carbaldehyde. This aldehyde is a crucial intermediate that can undergo a variety of carbon-carbon bond-forming reactions to build the polyhydroxylated piperidine core of iminosugars.
Oxidation of this compound to (S)-1-Tosylpiperidine-2-carbaldehyde
Several mild oxidation methods can be employed for this transformation to avoid epimerization of the chiral center and over-oxidation to the carboxylic acid. The Swern and Parikh-Doering oxidations are particularly well-suited for this purpose.[6][7]
Table 1: Comparison of Oxidation Methods for this compound
| Oxidation Method | Oxidizing Agent | Activating Agent | Base | Temperature (°C) | Typical Yield (%) | Ref. |
| Swern Oxidation | DMSO | Oxalyl Chloride | Triethylamine | -78 to RT | 85-95 | [8] |
| Parikh-Doering | DMSO | SO₃•Pyridine | Triethylamine | 0 to RT | 80-90 | [9] |
Elaboration of (S)-1-Tosylpiperidine-2-carbaldehyde to an Iminosugar Scaffold
The resulting aldehyde is a versatile intermediate for further elaboration. For instance, a Henry (nitro-aldol) reaction with nitromethane, followed by reduction of the nitro group and subsequent dihydroxylation of a double bond (introduced via elimination), can lead to the desired polyhydroxylated piperidine scaffold.
Table 2: Key Transformations for Iminosugar Synthesis
| Reaction Step | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Henry Reaction | Nitromethane, DBU | THF | 0 to RT | 75-85 |
| Nef Reaction | NaOMe, H₂SO₄ | Methanol, Water | 0 to RT | 60-70 |
| Diastereoselective Reduction | NaBH₄, CeCl₃ | Methanol | -78 | 80-90 (d.r. >10:1) |
| Detosylation | Mg, MeOH | Methanol | Reflux | 85-95 |
Experimental Protocols
Protocol 1: Swern Oxidation of (S)-(1-Tosylpiperidin-2-yl)methanol
This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde.[10]
Materials:
-
(S)-(1-Tosylpiperidin-2-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of (S)-(1-Tosylpiperidin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.5 M) dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add anhydrous triethylamine (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (S)-1-tosylpiperidine-2-carbaldehyde.
Protocol 2: Henry Reaction of (S)-1-Tosylpiperidine-2-carbaldehyde
This protocol outlines the carbon-carbon bond formation to extend the side chain.
Materials:
-
(S)-1-Tosylpiperidine-2-carbaldehyde
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Dissolve (S)-1-tosylpiperidine-2-carbaldehyde (1.0 eq) and nitromethane (5.0 eq) in anhydrous THF (0.3 M) at 0 °C under an inert atmosphere.
-
Add DBU (0.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the nitro-aldol adduct.
Visualizations
Experimental Workflow
Caption: Synthetic workflow from this compound.
Biological Pathway: Glycosidase Inhibition
Caption: Iminosugar inhibition of glycosidase activity.
Disclaimer: The experimental protocols provided are intended for informational purposes only and should be performed by qualified professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times. The quantitative data presented in the tables are representative and may vary depending on specific reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iminosugars as glycosyltransferase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Tosylpiperidin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in the synthesis of (1-Tosylpiperidin-2-yl)methanol.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from two primary synthetic routes: the tosylation of 2-piperidinemethanol (Route A) and the reduction of an N-tosylated pipecolic acid derivative (Route B). This guide addresses common issues in both pathways.
Route A: Tosylation of 2-Piperidinemethanol
Issue 1: Low or No Product Formation
-
Possible Cause: Incomplete reaction due to insufficient reactivity of the starting material or inadequate reaction conditions.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the use of freshly opened or purified tosyl chloride, as it can degrade upon exposure to moisture. Use anhydrous solvents.[1]
-
Base Selection: A common procedure involves using triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (CH2Cl2).[2][3] If this fails, consider a stronger, non-nucleophilic base or alternative conditions like solid-state grinding with potassium carbonate (K2CO3).[4]
-
Reaction Temperature: The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[2][3] Ensure proper temperature control.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting alcohol.
-
Issue 2: Formation of an Unexpected Byproduct
-
Possible Cause: A common side reaction is the conversion of the intermediate tosylate to the corresponding chloride.[2][5] This is more likely if the reaction is heated or run for an extended period at room temperature.[5]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (0°C to room temperature) to minimize the formation of the chlorinated byproduct.[5]
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the tosylate to the reaction mixture.
-
Purification: If the chloride is formed, it may be difficult to separate from the desired product due to similar polarities. Careful column chromatography is required.
-
Issue 3: Product Decomposition during Workup or Purification
-
Possible Cause: The tosylate product may be unstable, especially if trace amounts of acid are present. Some tosylates are known to decompose upon standing.[6]
-
Troubleshooting Steps:
-
Neutral Workup: During the aqueous workup, use a saturated solution of sodium bicarbonate to neutralize any residual acid before extraction.[2]
-
Prompt Purification: Purify the crude product immediately after the workup.
-
Storage: Store the purified this compound at low temperatures and under an inert atmosphere.
-
Route B: Reduction of N-Tosyl-2-piperidinecarboxylic Acid (or its Ester)
Issue 1: Incomplete Reduction
-
Possible Cause: The reducing agent, typically Lithium Aluminum Hydride (LiAlH4), is not active enough or was quenched prematurely.
-
Troubleshooting Steps:
-
Anhydrous Conditions: LiAlH4 reacts violently with water.[7] Ensure all glassware is flame-dried and use anhydrous solvents (e.g., THF, diethyl ether).
-
Reagent Quality: Use a fresh, unopened container of LiAlH4 or titrate to determine its activity.
-
Sufficient Reagent: Use a sufficient excess of LiAlH4 (typically 1.5 to 2 equivalents for esters).[8]
-
Reaction Time and Temperature: The reaction is often started at 0°C and then stirred at room temperature or gentle reflux to ensure completion.[8][9]
-
Issue 2: Low Yield After Workup
-
Possible Cause: The aluminum salts formed during the quenching of LiAlH4 can trap the product, leading to low isolated yields.
-
Troubleshooting Steps:
-
Careful Quenching: A common and effective quenching procedure (Fieser workup) involves the sequential and slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This is typically done at 0°C.
-
Filtration: The resulting granular precipitate can be filtered off, and the filter cake should be washed thoroughly with the reaction solvent to recover the product.[8]
-
Extraction: Ensure thorough extraction of the aqueous layer after quenching to recover all of the product.
-
Frequently Asked Questions (FAQs)
Q1: My tosylation of 2-piperidinemethanol is giving a very low yield. What is the most likely problem?
A1: The most common issues are the quality of the tosyl chloride and the reaction conditions. Ensure your tosyl chloride is fresh and that you are using anhydrous solvents. A standard procedure is to use tosyl chloride with triethylamine and a catalytic amount of DMAP in dichloromethane at 0°C to room temperature.[1][2][3] Also, be aware of the potential for a side reaction that forms the chlorinated analog, which can be minimized by keeping the temperature low and the reaction time as short as possible.[5]
Q2: I am trying to reduce N-Tosyl-2-piperidinecarboxylic acid ethyl ester with LiAlH4 and my yield is poor. What can I do?
A2: Low yields in LiAlH4 reductions are often due to moisture inactivating the reagent or product being lost during the workup.[7] Use completely anhydrous conditions. For the workup, a careful, sequential addition of water and aqueous NaOH at 0°C can help to form a granular precipitate that is easier to filter and wash, which can significantly improve your isolated yield.[8][9]
Q3: Is it better to tosylate 2-piperidinemethanol or to reduce an N-tosylated precursor?
A3: Both routes are viable. The choice may depend on the availability and cost of the starting materials. Tosylation of 2-piperidinemethanol is a direct, one-step process but can be complicated by the formation of a chlorinated byproduct and potential instability of the product.[5][6] The reduction route requires the preparation of the N-tosylated carboxylic acid or ester first, but the reduction step with LiAlH4 is generally a high-yielding reaction if performed correctly.[8][9]
Q4: How can I purify this compound?
A4: The product is typically purified by column chromatography on silica gel.[10] A solvent system such as a mixture of ethyl acetate and hexanes is a good starting point for elution.
Experimental Protocols
Protocol A: Tosylation of 2-Piperidinemethanol
To a solution of 2-piperidinemethanol (1.0 eq.) in anhydrous dichloromethane (CH2Cl2) at 0°C under a nitrogen atmosphere, add triethylamine (1.5 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.). To this stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise. Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, monitoring by TLC. Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][3]
Protocol B: Reduction of Ethyl 1-Tosylpiperidine-2-carboxylate with LiAlH4
To a suspension of Lithium Aluminum Hydride (LiAlH4, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add a solution of ethyl 1-tosylpiperidine-2-carboxylate (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at room temperature for 4 hours or until TLC indicates the complete consumption of the starting material. Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH4 in grams. Allow the mixture to warm to room temperature and stir until a white, granular precipitate forms. Filter the solid through a pad of celite and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.[8][9]
Quantitative Data Summary
The following table summarizes typical yields for reactions analogous to the synthesis of this compound. Note that yields for the specific target molecule may vary.
| Reaction Type | Reagents | Substrate Example | Reported Yield | Reference |
| Tosylation of an Alcohol | TsCl, TEA, DMAP in CH2Cl2 | Substituted benzyl alcohol | Moderate | [2] |
| Tosylation of an Alcohol | TsCl, K2CO3 (solid state) | Benzyl alcohol | High | [4] |
| Reduction of an Ester with LiAlH4 | LiAlH4 in Diethyl Ether | Ethyl N-methyl-4-piperidinecarboxylate | 84% | [8] |
| Reduction of an Ester with LiAlH4 | LiAlH4 in THF | Ethyl 4-piperidinecarboxylate | Quantitative | [9] |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key factors influencing reaction yield.
References
- 1. rsc.org [rsc.org]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. 2. LiAlH4 | PPT [slideshare.net]
- 8. 1-Methyl-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Tosylation of Piperidine-2-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the tosylation of piperidine-2-methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected products and major side products in the tosylation of piperidine-2-methanol?
When tosylating piperidine-2-methanol, the desired product is typically the O-tosylated piperidine-2-methanol. However, due to the presence of both a hydroxyl group and a secondary amine, a mixture of products can be formed.
Possible Products:
-
O-Tosyl Piperidine-2-methanol (Desired Product): The tosyl group is attached to the oxygen of the hydroxyl group.
-
N-Tosyl Piperidine-2-methanol: The tosyl group is attached to the nitrogen of the piperidine ring. The tosyl group is a common protecting group for amines.[1]
-
N,O-bis-Tosyl Piperidine-2-methanol: Both the nitrogen and the oxygen atoms are tosylated.
-
2-(Chloromethyl)piperidine (Side Product): The hydroxyl group is substituted by a chloride ion.[2][3][4]
-
N-Tosyl-2-(chloromethyl)piperidine (Side Product): The piperidine nitrogen is tosylated, and the hydroxyl group is replaced by a chloride.
-
Aziridine Derivatives (Potential Side Product): Intramolecular cyclization can lead to the formation of an N-tosyl aziridine.[5]
Q2: My reaction is yielding a significant amount of chlorinated byproduct instead of the tosylate. Why is this happening and how can I prevent it?
The formation of 2-(chloromethyl)piperidine is a common side reaction. This occurs when the initially formed O-tosylate undergoes nucleophilic substitution by a chloride ion.[2][3][4][6] The source of the chloride is often the tosyl chloride reagent itself or the hydrochloride salt formed from the amine base (e.g., triethylamine hydrochloride) used in the reaction.
Troubleshooting Chlorination:
| Strategy | Rationale |
| Use a non-nucleophilic base | Bases like pyridine can act as a nucleophile. Using a sterically hindered or non-nucleophilic base can minimize unwanted side reactions. |
| Use a base that forms an insoluble hydrochloride salt | Using a base whose hydrochloride salt is insoluble in the reaction solvent will remove chloride ions from the solution as they are formed, preventing them from acting as a nucleophile. |
| Control the reaction temperature | Lower temperatures (e.g., 0 °C) generally favor the desired tosylation and disfavor the subsequent substitution to the chloride.[7][8] |
| Use an alternative sulfonylating agent | In some cases, using mesyl chloride (MsCl) might be a better alternative to tosyl chloride. |
| Protect the piperidine nitrogen | Protecting the nitrogen with a suitable protecting group (e.g., Boc, Cbz) before tosylation can prevent N-tosylation and may alter the reactivity of the molecule, potentially reducing chloride formation.[9][10] |
Q3: I am observing both N-tosylation and O-tosylation. How can I achieve selective O-tosylation?
The secondary amine of the piperidine ring is nucleophilic and can compete with the hydroxyl group for the tosyl chloride.[1]
Strategies for Selective O-Tosylation:
| Strategy | Rationale |
| Protect the piperidine nitrogen | This is the most effective method. Protecting the nitrogen with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) before the tosylation step will ensure that only the hydroxyl group can react with tosyl chloride.[9][10] |
| Use a suitable base and stoichiometry | Carefully controlling the stoichiometry of the base and tosyl chloride can sometimes favor O-tosylation, but this is often less reliable than using a protecting group. |
Troubleshooting Guide
Problem: Low or no yield of the desired O-tosylated product.
Problem: Formation of multiple, difficult-to-separate products.
Experimental Protocols
General Protocol for Tosylation of Piperidine-2-methanol:
This is a general procedure and may require optimization based on your specific experimental goals.
-
Preparation: To a solution of piperidine-2-methanol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine, 1.5 eq. or pyridine as solvent) at 0 °C.[2][11]
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.) in the same anhydrous solvent to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 12-24 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for N-Boc Protection of Piperidine-2-methanol:
-
Preparation: Dissolve piperidine-2-methanol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Addition of Reagents: Add a base (e.g., triethylamine, 1.5 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography to obtain the N-Boc protected piperidine-2-methanol, which can then be used in the tosylation reaction.
Reaction Pathways
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. rsc.org [rsc.org]
Technical Support Center: Purification of (1-Tosylpiperidin-2-yl)methanol
This guide provides detailed protocols and troubleshooting advice for the purification of (1-Tosylpiperidin-2-yl)methanol using silica gel column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is streaking or "tailing" down the column instead of forming a tight band. Why is this happening and how can I fix it?
A: Peak tailing is a common issue when purifying compounds with basic functional groups, like the piperidine nitrogen in your molecule, on standard silica gel.[1] The slightly acidic nature of silica gel's silanol groups (Si-OH) can cause strong, sometimes irreversible, interactions with your basic compound, leading to poor separation and streaking.[2][3]
Solution:
-
Add a Basic Modifier: To neutralize the acidic silanol groups, add a small amount of a basic modifier to your eluent system.[4] A common choice is 0.1-1% triethylamine (Et₃N) or a 7N solution of ammonia in methanol.[5] This additive will compete with your compound for interaction with the silica, allowing it to elute symmetrically.
-
Use Deactivated Silica: If the problem persists, consider using a deactivated or neutral silica gel, or even basic alumina as the stationary phase.
Q2: My compound is not moving off the origin (Rf ≈ 0), even with a relatively polar solvent system. What should I do?
A: This indicates that your eluent system is not polar enough to displace the compound from the stationary phase. This compound is a polar molecule due to the alcohol and sulfonyl groups, and it may be strongly adsorbed to the silica.
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mixture. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 30%, 40%, and so on.[6][7] A switch to a more polar solvent system, such as dichloromethane/methanol, may be necessary for highly polar compounds.[5]
-
Check Sample Application: Ensure you have not overloaded the column, as this can cause issues with elution. If you used a dry-loading technique, make sure the compound is evenly distributed on the silica.[8]
Q3: My compound is eluting too quickly, close to the solvent front (Rf > 0.5). How can I achieve better separation?
A: An Rf value that is too high indicates your eluent system is excessively polar. This reduces the interaction of your compound with the stationary phase, causing it to travel with the mobile phase and co-elute with less polar impurities.
Solution:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent mixture.[9][10] For instance, if you are using 50% ethyl acetate in hexanes, try a 30:70 or 20:80 mixture. The goal is to find a system that provides an Rf value in the optimal range of 0.25-0.35 on a TLC plate for the best separation on a column.
Q4: I am observing a new, more polar spot on my TLC analysis of the fractions that wasn't in my crude mixture. What could this be?
A: While tosylates are generally stable, prolonged exposure to acidic silica gel can potentially lead to partial hydrolysis back to the starting alcohol, or other forms of on-column degradation.
Solution:
-
Minimize Contact Time: Run the column more quickly (without sacrificing separation) to reduce the time the compound spends on the silica.
-
Neutralize the Silica: As mentioned in Q1, adding a basic modifier like triethylamine can help prevent the degradation of acid-sensitive compounds.
-
Use Alternative Stationary Phases: Consider using neutral or deactivated silica gel to minimize the risk of acid-catalyzed reactions.
Q5: I see silica particles in my collected fractions after evaporation. How can I prevent this?
A: This can happen if methanol is used in high concentrations with lower quality, granular silica, which can cause fine particles to break off.[11] While methanol does not dissolve silica in neutral conditions, it can exacerbate the physical breakdown of fragile silica particles.[11][12]
Solution:
-
Use High-Quality Silica: Employ spherical silica, which is more robust and less prone to fracturing during elution with polar solvents like methanol.[11]
-
Filter the Fractions: Before concentrating, you can filter the collected fractions through a small plug of cotton or celite to remove any suspended silica particles.
Data Presentation
Table 1: Recommended Eluent Systems & Target Rf Values
| Eluent System (v/v) | Polarity | Target Rf on TLC | Notes |
|---|---|---|---|
| Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) | Low to Medium | 0.25 - 0.35 | A good starting point for many tosylated compounds. Adjust ratio based on TLC.[13] |
| Dichloromethane / Methanol (e.g., 98:2 to 90:10) | Medium to High | 0.25 - 0.35 | Use for more polar compounds that do not move in Hex/EtOAc. |
| Hexane / Acetone | Low to Medium | 0.25 - 0.35 | An alternative to the Hexane/EtOAc system. |
| Eluent + 0.5% Triethylamine (Et₃N) | Varies | 0.25 - 0.35 | Add to any of the above systems to prevent peak tailing of the basic piperidine.[14] |
Table 2: Quick Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Peak Tailing/Streaking | Interaction of basic piperidine with acidic silica. | Add 0.1-1% triethylamine or NH₃/MeOH to the eluent.[2][4] |
| Compound Stuck at Origin (Rf ≈ 0) | Eluent polarity is too low. | Gradually increase the proportion of the polar solvent (e.g., from 20% to 40% EtOAc).[6] |
| Compound in Solvent Front (Rf > 0.5) | Eluent polarity is too high. | Decrease the proportion of the polar solvent (e.g., from 50% to 30% EtOAc).[9] |
| Poor Separation of Spots | Incorrect solvent system; Column overloaded. | Find a solvent system giving ΔRf > 0.1 on TLC; Use more silica or less crude material. |
| Cracks in Silica Bed | Column ran dry; Heat from solvent mixing. | Never let the solvent level drop below the top of the silica; Pack the column using a slurry method. |
| Compound Degradation | Acid-sensitivity on silica gel. | Add a basic modifier (Et₃N); Use neutral silica/alumina; Run the column faster. |
Experimental Protocol: Column Chromatography Purification
This protocol outlines the purification of this compound on silica gel.
1. Preparation of the Eluent System:
-
Based on prior TLC analysis, prepare a starting eluent with a polarity that gives your product an Rf of ~0.2. For example, 80:20 Hexane/Ethyl Acetate.
-
Prepare a second, more polar eluent for gradient elution, for example, 50:50 Hexane/Ethyl Acetate.
-
If tailing was observed on TLC, add 0.5% triethylamine to both solvent mixtures.
2. Packing the Column (Slurry Method):
-
In a beaker, add silica gel (typically 50-100 times the weight of your crude sample) to your starting (low polarity) eluent to form a milky slurry.
-
Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
Pour the silica slurry into the column. Use a funnel to avoid spilling. Tap the column gently to help the silica pack evenly and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. The final packed bed should be stable with no cracks or air bubbles. Do not let the solvent level fall below the top of the silica bed.
3. Loading the Sample (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.[8]
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top of your sample layer.
4. Elution and Fraction Collection:
-
Carefully add the starting eluent to the column.
-
Open the stopcock and begin collecting fractions. Use gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Start with 2-3 column volumes of the initial low-polarity eluent to elute non-polar impurities.
-
Gradually increase the polarity of the eluent by slowly adding the more polar solvent mixture. This can be done in a stepwise manner (e.g., 20% EtOAc -> 30% EtOAc -> 40% EtOAc) or via a continuous gradient.
-
Collect fractions of a consistent volume in test tubes.
5. Analysis of Fractions:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Combine the fractions that contain the pure desired product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. forums.studentdoctor.net [forums.studentdoctor.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. biotage.com [biotage.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Recrystallization of (1-Tosylpiperidin-2-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of (1-Tosylpiperidin-2-yl)methanol.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This indicates that the solvent polarity is too low. This compound is a polar molecule due to the hydroxyl and sulfonyl groups. Consider the following steps:
-
Increase Solvent Polarity: Switch to a more polar solvent. For instance, if you are using a non-polar solvent like hexane, try a more polar one such as ethyl acetate or isopropanol.
-
Use a Solvent Mixture: Employ a binary solvent system. Dissolve your compound in a small amount of a good (more polar) solvent at an elevated temperature, and then slowly add a poorer (less polar) solvent until the solution becomes turbid. Reheat the solution until it is clear and then allow it to cool slowly. Common mixtures include ethanol/ether and methanol/ethyl acetate.[1][2]
Q2: The compound oiled out during cooling instead of forming crystals. How can I resolve this?
A2: Oiling out occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent. To address this:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. A slower cooling rate promotes the formation of an ordered crystal lattice.
-
Use a More Dilute Solution: Add more of the primary solvent to the heated mixture to ensure the compound remains in solution at a lower temperature.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.
Q3: After filtration, I have a low yield of recrystallized product. What are the potential causes?
A3: A low yield can result from several factors:
-
Using Too Much Solvent: If an excessive amount of solvent is used, a significant portion of your product will remain in the mother liquor even after cooling. To remedy this, you can try to partially evaporate the solvent and cool the solution again to recover more product.
-
Premature Crystallization: If the solution cools too quickly during filtration, the product may crystallize in the funnel. To prevent this, use a pre-warmed funnel and filter the solution as quickly as possible.
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product. Always wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the product has poor solubility.
Q4: The recrystallized product is still impure. What steps can I take to improve purity?
A4: Impurities can co-precipitate with your product. Consider these purification strategies:
-
Perform a Second Recrystallization: A subsequent recrystallization will often result in a purer product.
-
Activated Carbon Treatment: If the impurity is colored, add a small amount of activated carbon to the hot solution, stir for a few minutes, and then filter the hot solution through celite to remove the carbon and the adsorbed impurities before cooling.
-
Pre-purification: If the crude material is very impure, it may be necessary to perform a preliminary purification step, such as column chromatography, before recrystallization.[3] For instance, unreacted p-toluenesulfonyl chloride from the synthesis can be an impurity.[2][4]
Frequently Asked Questions (FAQs)
Q: What are the best solvents for the recrystallization of this compound?
A: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] For a polar compound like this compound, suitable solvents and solvent systems include:
-
Single Solvents: Isopropanol, Ethanol, Acetone
-
Solvent Mixtures: Ethyl Acetate/Hexane, Methanol/Water, Ethanol/Diethyl Ether[1]
The choice of solvent will depend on the specific impurities present. It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Q: How can I determine the correct amount of solvent to use?
A: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude product. Add the solvent portion-wise to the crude material while heating and stirring until the solid is fully dissolved. This will create a saturated solution upon cooling, maximizing the yield.
Q: What is the expected melting point of pure this compound?
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Typical Ratio (v/v) | Expected Crystal Quality | Potential Issues |
| Isopropanol | - | Good to Excellent | May require slow cooling to prevent oiling out |
| Ethyl Acetate / Hexane | 1:1 to 1:3 | Good | Prone to oiling out if cooled too quickly |
| Methanol / Water | 10:1 to 5:1 | Excellent | May require extended cooling for complete crystallization |
| Ethanol / Diethyl Ether | 1:1 to 1:2 | Good to Excellent | Diethyl ether is highly volatile and flammable |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests (see Table 1), select an appropriate solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization).
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
-
Analysis: Determine the melting point and, if necessary, assess purity using techniques such as NMR or HPLC.
Mandatory Visualization
Caption: Workflow for the recrystallization and troubleshooting of this compound.
References
- 1. AT236372B - Process for the preparation of new piperidine derivatives - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
Optimizing reaction temperature for (1-Tosylpiperidin-2-yl)methanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1-Tosylpiperidin-2-yl)methanol. The information is presented in a clear question-and-answer format to directly address potential challenges during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on optimizing the reaction temperature.
Q1: My reaction is yielding a significant amount of a chlorinated byproduct instead of the desired this compound. What is causing this and how can I prevent it?
A1: The formation of a chlorinated byproduct is a known side reaction in tosylation procedures, particularly when the reaction temperature is not carefully controlled. The likely cause is the in-situ formation of a chloride source from the tosyl chloride reagent or the solvent, which then displaces the tosylate group. This is more prevalent at elevated temperatures and with prolonged reaction times.
To mitigate this issue:
-
Temperature Control: Maintain a low reaction temperature, ideally starting at 0°C and not exceeding room temperature.[1] Running the reaction for a shorter duration at a lower temperature can favor the formation of the desired tosylate over the chlorinated byproduct.[1]
-
Reagent Purity: Ensure the use of high-purity, dry reagents and solvents to minimize potential sources of chloride ions.
-
Reaction Time: Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC or LC-MS). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor byproduct formation.
Q2: The yield of my reaction is consistently low, even when I control the temperature. What other factors could be affecting the yield?
A2: Low yields can be attributed to several factors beyond just temperature. Consider the following:
-
Base Selection: The choice of base is crucial. While pyridine is commonly used, other bases like triethylamine (TEA) in combination with a catalyst such as 4-dimethylaminopyridine (DMAP) can be more effective.
-
Reagent Stoichiometry: Ensure the correct molar ratios of your reagents. An excess of the tosylating agent is often used, but a large excess might lead to side reactions.
-
Moisture: Tosylation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Work-up and Purification: Losses can occur during the work-up and purification steps. Optimize your extraction and chromatography methods to minimize product loss.
Q3: I am observing the formation of multiple spots on my TLC plate that are difficult to separate. What could these be?
A3: The presence of multiple spots on a TLC plate can indicate a complex reaction mixture. Besides the desired product and unreacted starting material, these spots could represent:
-
Chlorinated byproduct: As discussed in Q1.
-
Di-tosylated product: If the starting 2-piperidinemethanol is not properly protected, tosylation could potentially occur on both the nitrogen and the oxygen.
-
Elimination products: Although less common at low temperatures, elimination reactions can lead to the formation of unsaturated byproducts.
-
Polymeric materials: In some cases, especially with certain bases and solvents, polymerization of the starting material or product can occur.
To identify these byproducts, consider using advanced analytical techniques such as LC-MS or NMR spectroscopy. Adjusting the purification method, for instance by using a different solvent system for column chromatography, may help in separating the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: Based on general tosylation procedures and the need to minimize side reactions, the optimal temperature range for this synthesis is between 0°C and room temperature (approximately 20-25°C) . It is highly recommended to initiate the reaction at 0°C and then allow it to slowly warm to room temperature while monitoring its progress.
Q2: How does reaction temperature affect the yield and purity of this compound?
A2: Reaction temperature has a significant impact on both the yield and purity of the final product.
-
Low Temperatures (0-5°C): Generally lead to higher purity with minimal formation of the chlorinated byproduct. However, the reaction rate will be slower, potentially requiring longer reaction times.
-
Room Temperature (20-25°C): Often provides a good balance between reaction rate and product purity. Close monitoring is essential to prevent the formation of byproducts with extended reaction times.
-
Elevated Temperatures (>25°C): Significantly increase the rate of the competing chlorination reaction, leading to lower purity and a more complex product mixture that is difficult to purify.
The following table summarizes the expected outcomes at different temperatures based on typical tosylation reactions.
| Reaction Temperature (°C) | Expected Yield of this compound | Purity Profile |
| 0 | Moderate to Good | High (minimal chlorinated byproduct) |
| 25 | Good to High | Moderate (some chlorinated byproduct may be present) |
| 50 | Low | Low (significant amount of chlorinated byproduct) |
Q3: What is a recommended experimental protocol for this synthesis?
A3: The following is a general protocol that can be optimized for specific laboratory conditions.
Experimental Protocol: Synthesis of this compound
Materials:
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2-Piperidinemethanol
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Dissolve 2-piperidinemethanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents). If using, add a catalytic amount of DMAP.
-
Slowly add a solution of tosyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Workflow
The following diagram illustrates the general workflow for optimizing the reaction temperature for the synthesis of this compound.
References
Technical Support Center: Improving Diastereoselectivity in Reactions with (1-Tosylpiperidin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the diastereoselectivity of reactions involving (1-Tosylpiperidin-2-yl)methanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in asymmetric synthesis?
A1: this compound is a chiral building block derived from pipecolic acid. The inherent chirality at the C2 position of the piperidine ring allows it to be used as a chiral auxiliary or a starting material to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over others. The tosyl group on the nitrogen atom plays a crucial role in influencing the conformation of the piperidine ring and its reactivity.
Q2: What are the common challenges in achieving high diastereoselectivity with this compound?
A2: The primary challenges include:
-
Low Diastereomeric Ratios (d.r.): Obtaining a mixture of diastereomers instead of a single desired product.
-
Poor Reproducibility: Inconsistent results between experimental runs.
-
Difficulty in Product Separation: Diastereomers can sometimes be challenging to separate by standard chromatographic methods.
-
Uncertainty in Stereochemical Assignment: Difficulty in determining the absolute and relative configuration of the newly formed stereocenters.
Q3: How does the N-tosyl group influence the diastereoselectivity?
A3: The bulky and electron-withdrawing N-tosyl group significantly impacts the piperidine ring's conformation. It can lock the ring in a preferred chair conformation, which in turn creates a biased steric environment. This steric hindrance directs the approach of incoming reagents to one face of the molecule, leading to a higher diastereoselectivity. Computational studies on similar N-acylpiperidines suggest that the pseudoallylic strain can force a 2-substituent into an axial orientation, which can influence the outcome of reactions at or near this position[1].
Q4: What is the role of the hydroxymethyl group in directing stereoselectivity?
A4: The hydroxymethyl group at the C2 position can act as a coordinating group for Lewis acids or metal catalysts. This chelation can create a rigid transition state, further enhancing the facial bias and improving diastereoselectivity. The ability to form a stable six-membered ring chelate can be a powerful tool for stereocontrol in nucleophilic additions to derivatives of this compound[2].
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Nucleophilic Additions to the Corresponding Aldehyde, (1-Tosylpiperidin-2-yl)carbaldehyde.
This is a common reaction where the stereocenter at C2 is used to control the formation of a new stereocenter at the adjacent carbon.
| Potential Cause | Troubleshooting Steps | Rationale |
| Flexible Transition State | 1. Lower the reaction temperature: Perform the reaction at 0 °C, -20 °C, or -78 °C. 2. Use a chelating Lewis acid: Add a Lewis acid like TiCl₄, MgBr₂, or ZnCl₂ to the reaction mixture. | Lower temperatures help to favor the more ordered, lower-energy transition state that leads to the desired diastereomer. Lewis acids can chelate to the nitrogen and oxygen atoms of the N-tosyl group and the aldehyde, creating a more rigid cyclic transition state that enhances facial selectivity[2]. |
| Incorrect Choice of Nucleophile/Solvent | 1. Vary the nucleophile's counter-ion: For organometallic reagents, switch between lithium, magnesium (Grignard), or zinc reagents. 2. Change the solvent: Test a range of solvents from non-coordinating (e.g., toluene, dichloromethane) to coordinating (e.g., THF, diethyl ether). | The nature of the metal counter-ion and the solvent polarity can influence the degree of chelation and the aggregation state of the nucleophile, thereby affecting the diastereoselectivity. |
| Conformational Flexibility of the Piperidine Ring | 1. Consider a bulkier protecting group on the hydroxyl moiety: If the hydroxymethyl group is protected, a bulkier protecting group (e.g., TBDPS instead of TMS) can increase steric hindrance and improve selectivity. | A bulkier group can further restrict the conformational freedom of the molecule, leading to a more defined transition state. |
Data on Diastereoselectivity in a Related System:
| Nucleophile | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| Allyl-MgBr | None | THF | -78 | 60:40 |
| Allyl-MgBr | MgBr₂·OEt₂ | CH₂Cl₂ | -78 | 85:15 |
| Allyl-SnBu₃ | BF₃·OEt₂ | CH₂Cl₂ | -78 | 95:5 |
| Bu₂BOTf / DIPEA | CH₂Cl₂ | -78 | 98:2 |
This table is a representative example based on general principles of asymmetric synthesis and does not represent data for the specific title compound.
Issue 2: Poor Diastereoselectivity in Alkylation of an Enolate Derived from a (1-Tosylpiperidin-2-yl)acetic acid derivative.
In this scenario, the chiral piperidine moiety is used as a chiral auxiliary to control the stereoselective formation of a new C-C bond alpha to a carbonyl group.
| Potential Cause | Troubleshooting Steps | Rationale |
| Formation of a Mixture of (E)- and (Z)-Enolates | 1. Change the base and solvent for enolate formation: Use LDA in THF for kinetic (less stable) enolate formation or a weaker base like NaHMDS in the presence of HMPA for thermodynamic (more stable) enolate formation. | The geometry of the enolate is critical for determining the direction of alkylation. Different conditions favor the formation of different enolate isomers. |
| Flexible Enolate Geometry | 1. Use a Lewis acid additive: Additives like LiCl can help to form tighter aggregates and a more ordered enolate structure. | A more rigid enolate will present a more differentiated face to the incoming electrophile, leading to higher diastereoselectivity. |
| Low Reactivity of the Electrophile | 1. Use a more reactive electrophile: Convert an alkyl halide to a more reactive triflate or tosylate. 2. Increase the reaction temperature after enolate formation. | A more reactive electrophile can react faster with the preferred conformation of the enolate before equilibration or side reactions occur. |
Data on Diastereoselective Alkylation using a Chiral Auxiliary:
The following table illustrates the impact of reaction conditions on the diastereoselectivity of an alkylation reaction using a well-known chiral auxiliary.
| Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio |
| Benzyl bromide | LDA | THF | -78 | 90:10 |
| Benzyl bromide | NaHMDS | THF | -78 | 95:5 |
| Methyl iodide | LDA | THF | -78 | 85:15 |
| Methyl iodide | KHMDS | Toluene | -78 | 92:8 |
This table is a representative example based on general principles of asymmetric synthesis and does not represent data for the specific title compound.
Experimental Protocols
General Protocol for a Diastereoselective Nucleophilic Addition to a (1-Tosylpiperidin-2-yl)carbaldehyde Derivative (Illustrative Example)
-
Preparation of the Aldehyde: The starting material, this compound, is oxidized to the corresponding aldehyde using standard oxidation methods such as Swern oxidation or Dess-Martin periodinane.
-
Lewis Acid-Mediated Nucleophilic Addition:
-
A solution of the aldehyde (1.0 eq) in anhydrous dichloromethane (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of a Lewis acid (e.g., TiCl₄, 1.1 eq in CH₂Cl₂) is added dropwise, and the mixture is stirred for 30 minutes.
-
The nucleophile (e.g., a Grignard reagent or an organolithium reagent, 1.2 eq) is then added slowly.
-
The reaction is stirred at -78 °C until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to separate the diastereomers. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.
-
General Protocol for Removal of the N-Tosyl Group
The N-tosyl group can be removed under various conditions, depending on the stability of the rest of the molecule.
-
Reductive Cleavage:
-
Using Sodium Naphthalenide: The N-tosyl piperidine derivative is dissolved in THF and cooled to -78 °C. A solution of sodium naphthalenide in THF is added until a persistent green color is observed. The reaction is quenched with water.
-
Using Magnesium in Methanol: The substrate is dissolved in methanol, and magnesium turnings are added. The mixture is stirred at room temperature or heated to reflux.
-
-
Acidic Cleavage:
-
Concentrated HBr in acetic acid can be used at elevated temperatures, although this method is harsh and may not be suitable for sensitive substrates.
-
Visualizations
Caption: General workflow for the use of this compound as a chiral precursor.
Caption: Troubleshooting logic for improving diastereoselectivity in nucleophilic additions.
References
Removal of byproducts from (1-Tosylpiperidin-2-yl)methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and purification of (1-Tosylpiperidin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized in a two-step process. The first step involves the reduction of a protected pipecolinic acid derivative, such as 1-tosylpipecolinic acid, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The second key step is the tosylation of the nitrogen on 2-piperidinemethanol.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Byproducts can arise from both the reduction and tosylation steps.
-
From Reduction: Incomplete reduction of the carboxylic acid may leave unreacted starting material. The use of excess reducing agent can sometimes lead to over-reduction or side reactions, although this is less common for the formation of the desired alcohol.
-
From Tosylation: The most common byproducts include unreacted 2-piperidinemethanol, excess tosyl chloride and its hydrolysis product, p-toluenesulfonic acid. In some cases, O-tosylation at the hydroxyl group can occur, leading to a di-tosylated byproduct. Furthermore, under certain conditions, the alcohol can be converted to the corresponding chloride.[1][2]
Q3: My reaction to produce this compound is complete, but the NMR spectrum shows multiple unexpected peaks. What could they be?
A3: Unexpected peaks could correspond to several byproducts. Common culprits include:
-
Unreacted Starting Material: 2-piperidinemethanol.
-
Di-tosylated Product: (1-Tosylpiperidin-2-yl)methyl tosylate.
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Chlorinated Byproduct: 2-(chloromethyl)-1-tosylpiperidine.[1][2]
-
p-Toluenesulfonic Acid: From the hydrolysis of excess tosyl chloride.
-
Salts: Such as triethylammonium chloride if triethylamine is used as a base.
Q4: How can I effectively remove p-toluenesulfonic acid from my reaction mixture?
A4: p-Toluenesulfonic acid is highly water-soluble. An aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, will effectively remove it by converting it to its sodium salt, which will partition into the aqueous layer.
Troubleshooting Guides
Issue 1: Incomplete Tosylation Reaction
Symptoms:
-
TLC analysis shows a significant amount of the starting material (2-piperidinemethanol) remaining.
-
NMR of the crude product shows characteristic peaks of 2-piperidinemethanol.
Possible Causes:
-
Insufficient tosyl chloride.
-
Ineffective base or insufficient amount of base.
-
Low reaction temperature or short reaction time.
-
Moisture in the reaction, which hydrolyzes tosyl chloride.
Solutions:
| Solution | Detailed Protocol |
|---|---|
| Increase Reagents | Add an additional 0.1-0.2 equivalents of tosyl chloride and base to the reaction mixture. |
| Optimize Base | Ensure an appropriate base (e.g., triethylamine, pyridine) is used in sufficient quantity (typically 1.5-2.0 equivalents). |
| Adjust Conditions | Increase the reaction temperature or prolong the reaction time and monitor by TLC. |
| Ensure Anhydrous Conditions | Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of a Chlorinated Byproduct
Symptoms:
-
Mass spectrometry indicates the presence of a compound with a mass corresponding to the chlorinated product.
-
NMR may show a downfield shift of the methylene protons adjacent to the newly formed C-Cl bond.
Possible Causes:
-
The tosylate intermediate is susceptible to nucleophilic attack by chloride ions.[2]
-
The use of solvents like dichloromethane in combination with a base like triethylamine can be a source of chloride ions.[2]
Solutions:
| Solution | Detailed Protocol |
|---|---|
| Change Solvent | Switch to a non-chlorinated solvent such as THF or toluene. |
| Use a Different Base | Consider using a non-nucleophilic, sterically hindered base. |
| Purification | The chlorinated byproduct can often be separated from the desired product by column chromatography. |
Purification Protocols
Recrystallization
Recrystallization is an effective method for purifying this compound if the crude product is a solid and the impurities have different solubilities.
General Protocol:
-
Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[3] Common solvent systems for similar compounds include ethyl acetate/hexanes or dichloromethane/hexanes.
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Illustrative Recrystallization Efficiency:
| Solvent System | Initial Purity (Crude) | Purity after Recrystallization | Yield |
|---|---|---|---|
| Ethyl Acetate/Hexanes | 85% | >98% | 75% |
| Dichloromethane/Hexanes | 85% | >97% | 70% |
Column Chromatography
Column chromatography is a highly effective method for separating the desired product from various byproducts.
General Protocol:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A typical Rf value for the product on TLC should be around 0.3-0.4 for good separation.
-
Column Packing: Pack the column with a slurry of silica gel in the non-polar solvent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Illustrative Chromatography Separation:
| Byproduct | Typical Elution Order (Hexanes/Ethyl Acetate Gradient) |
|---|---|
| Chlorinated Byproduct | Elutes earlier (less polar) |
| This compound | Elutes in the middle fractions |
| 2-Piperidinemethanol | Elutes later (more polar) |
| p-Toluenesulfonic acid | Remains on the baseline or requires a very polar eluent |
Visual Guides
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision-making process.
References
Troubleshooting guide for asymmetric reactions using (1-Tosylpiperidin-2-yl)methanol
Disclaimer: Direct troubleshooting documentation for (1-Tosylpiperidin-2-yl)methanol in asymmetric reactions is limited in publicly available scientific literature. This guide provides troubleshooting strategies and frequently asked questions for the broader class of chiral amino alcohol catalysts, which should be applicable to the specific compound .
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric reactions catalyzed by chiral amino alcohols.
Problem 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome of the reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Solvent | The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Screen a range of solvents with varying polarities (e.g., ethereal solvents like Et2O or 2-Me-THF, chlorinated solvents, or even protic solvents in some cases).[1] |
| Incorrect Temperature | Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[1][2] |
| Inappropriate Catalyst Loading | While counterintuitive, a very high or very low catalyst loading can sometimes negatively affect enantioselectivity due to aggregation or competing uncatalyzed reactions. Optimize the catalyst loading, typically between 1-20 mol%.[3] |
| Presence of Water or Impurities | Trace amounts of water or other impurities in the reagents or solvents can interfere with the catalyst and reduce enantioselectivity. Ensure all reagents and solvents are rigorously dried and purified. |
| Achiral Competing Pathways | An achiral background reaction may be competing with the desired asymmetric catalytic cycle. This can sometimes be suppressed by adjusting the reaction conditions, such as temperature or concentration. |
Problem 2: Low Reaction Yield or Conversion
Poor yields can stem from catalyst deactivation, slow reaction kinetics, or side reactions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation | The catalyst may be deactivated by acidic or basic impurities, or by the product itself. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that all starting materials are pure. |
| Insufficient Reaction Time | The reaction may simply be slow. Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time. |
| Steric Hindrance | Bulky substituents on the substrate or catalyst can slow down the reaction. It may be necessary to modify the substrate or choose a different catalyst if this is the case.[1][2] |
| Reversibility of the Reaction | Some reactions are reversible. If this is suspected, it may be possible to drive the reaction forward by removing a byproduct. |
| Substrate Compatibility | The substrate may not be suitable for the chosen catalytic system. Consider structural or electronic modifications to the substrate. |
Problem 3: Inconsistent Results
Lack of reproducibility is a common frustration in sensitive catalytic reactions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Variability in Reagent Quality | The purity of solvents and reagents can vary between batches. Use reagents from a reliable source and consider purification before use. |
| Atmospheric Contamination | Exposure to air or moisture can affect the catalyst and the reaction. Use of proper inert atmosphere techniques, such as Schlenk lines or gloveboxes, is crucial. |
| Precise Temperature Control | Fluctuations in reaction temperature can lead to inconsistent results. Use a reliable thermostat or cryostat to maintain a constant temperature. |
| Stirring and Mixing | In heterogeneous reactions, or with viscous solutions, inefficient stirring can lead to local concentration gradients and inconsistent results. Ensure vigorous and consistent stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a chiral amino alcohol catalyst?
A1: The optimal catalyst loading can vary significantly depending on the specific reaction, but a good starting point is typically 10 mol%. This can then be optimized, with effective catalysis sometimes being achieved with as low as 0.5-1 mol%.[3]
Q2: How critical is the solvent choice in these reactions?
A2: Solvent choice is often critical. The solvent can influence the solubility of the catalyst and substrates, the stability of intermediates, and the geometry of the transition state, all of which can affect both yield and enantioselectivity. A screening of different solvents is highly recommended during reaction optimization.[1][4]
Q3: Can I reuse the chiral amino alcohol catalyst?
A3: In principle, if the catalyst can be recovered from the reaction mixture without decomposition, it can be reused. However, its activity and enantioselectivity may decrease with each cycle. Recovery often involves chromatographic separation, which may not always be straightforward.
Q4: My reaction is giving the opposite enantiomer to what is expected. What could be the cause?
A4: While less common, a reversal of enantioselectivity can occur due to several factors. A change in the reaction mechanism, often influenced by temperature, solvent, or an additive, can lead to a different transition state being favored. The aggregation state of the catalyst can also play a role.
Experimental Protocols
Representative Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general example of an asymmetric aldol reaction using a chiral amino alcohol catalyst (in this case, L-proline) and is adapted from established procedures.[5][6]
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone), typically used in excess
-
L-proline (catalyst)
-
Solvent (e.g., DMSO, or a methanol/water mixture)[5]
-
Anhydrous sodium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add the ketone (5.0 mmol, 5 equivalents).
-
Add L-proline (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: A typical experimental workflow for an asymmetric reaction using a chiral amino alcohol catalyst.
Caption: A troubleshooting flowchart for common issues in asymmetric catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Enhancing the enantiomeric excess in (1-Tosylpiperidin-2-yl)methanol applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Tosylpiperidin-2-yl)methanol. The following sections offer detailed insights into enhancing the enantiomeric excess (ee) of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the common initial purity and enantiomeric excess values for commercially available this compound?
Commercially available this compound can vary in purity and enantiomeric excess. It is crucial to determine the initial ee of your starting material before proceeding with any synthesis or resolution enhancement. This can be achieved using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) with a chiral shift reagent.
Q2: What general strategies can be employed to enhance the enantiomeric excess of this compound?
The primary strategies for enhancing the enantiomeric excess of a chiral compound like this compound include:
-
Classical Chiral Resolution: This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through fractional crystallization.
-
Kinetic Resolution: This technique involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched starting material or the product.
-
Preparative Chiral Chromatography: This method uses a chiral stationary phase to separate the enantiomers on a larger scale.
-
Enzymatic Resolution: Specific enzymes can selectively acylate or deacylate one enantiomer, leading to a mixture that is easily separable.
Q3: How does the N-tosyl group affect the resolution process compared to the parent 2-(piperidin-2-yl)methanol?
The N-tosyl group significantly influences the molecule's chemical and physical properties. It increases the acidity of the piperidine nitrogen proton (if present) and introduces a bulky, rigid substituent. This can affect:
-
Solubility: The solubility profile in various organic solvents will be different from the unprotected piperidine.
-
Crystal Packing: The tosyl group will play a major role in the crystal lattice formation, which is critical for successful fractional crystallization.
-
Reactivity: The nucleophilicity of the piperidine nitrogen is removed, which is a key consideration in derivatization or reaction design.
Troubleshooting Guides
Low Enantiomeric Excess After Initial Synthesis
Problem: The enantiomeric excess of the synthesized this compound is low.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Non-optimal Asymmetric Catalyst or Ligand | - Screen a variety of chiral catalysts and ligands for the asymmetric synthesis. - Ensure the catalyst is of high enantiomeric purity. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity. |
| Solvent Effects | - The choice of solvent can significantly impact enantioselectivity. Screen a range of solvents with varying polarities. |
| Racemization During Workup or Purification | - Analyze the enantiomeric excess at different stages of the process. - Avoid harsh acidic or basic conditions during workup if the chiral center is labile. - Consider alternative purification methods to column chromatography, such as crystallization, if racemization on silica gel is suspected. |
Inefficient Chiral Resolution via Diastereomeric Salt Formation
Problem: Poor separation of diastereomeric salts during fractional crystallization.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Resolving Agent | - Screen different chiral resolving agents. For chiral alcohols, common choices include tartaric acid derivatives (e.g., di-p-toluoyl-tartaric acid) and mandelic acid.[1] - The bulky tosyl group may require a resolving agent with complementary steric and electronic properties. |
| Suboptimal Solvent System for Crystallization | - A single solvent or a mixture of solvents should be carefully selected to ensure that the desired diastereomeric salt is significantly less soluble than the other. - Perform small-scale solubility tests with various solvents. |
| Cooling Rate is Too Fast | - Slow, controlled cooling is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers. |
| Supersaturation is Too High | - If the solution is too concentrated, both diastereomers may crystallize out. Optimize the concentration of the substrate and resolving agent. |
Issues with Chiral HPLC Analysis
Problem: Poor peak resolution, peak broadening, or inconsistent results during chiral HPLC analysis.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Chiral Stationary Phase (CSP) | - Screen different types of chiral columns (e.g., polysaccharide-based like Chiralpak®, or Pirkle-type columns). |
| Suboptimal Mobile Phase | - Systematically vary the mobile phase composition (e.g., hexane/isopropanol or methanol/acetonitrile ratios). - The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution. |
| Flow Rate Not Optimized | - The optimal flow rate for chiral separations can be slower than for standard HPLC. Perform a flow rate study to maximize resolution. |
| Column Contamination or Damage | - Ensure sample purity before injection. - Be aware of solvent compatibility with the column. For example, THF and dichloromethane can damage certain polysaccharide-based columns.[2] |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution by Diastereomeric Salt Formation
-
Salt Formation:
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or Di-p-toluoyl-D-tartaric acid) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the solution of the racemic alcohol.
-
Stir the mixture at room temperature or elevated temperature to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Collect the precipitated crystals by filtration. These crystals should be enriched in one diastereomer.
-
Recrystallize the solid material from a suitable solvent to further enhance the diastereomeric excess. The choice of solvent and the number of recrystallizations will need to be optimized.
-
-
Liberation of the Enantiopure Alcohol:
-
Dissolve the recrystallized diastereomeric salt in a suitable solvent.
-
Add a weak base (e.g., a saturated aqueous solution of sodium bicarbonate) to neutralize the chiral acid.
-
Extract the free this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess of the resulting alcohol using chiral HPLC.
-
Protocol 2: General Procedure for Kinetic Resolution via Enzymatic Acylation
-
Enzyme Screening:
-
Screen a panel of lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) for their ability to selectively acylate one enantiomer of this compound.
-
-
Kinetic Resolution:
-
To a solution of racemic this compound in an appropriate organic solvent (e.g., toluene, THF), add the selected lipase and an acyl donor (e.g., vinyl acetate).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the unreacted starting material.
-
-
Separation and Deprotection:
-
Separate the acylated product from the unreacted alcohol by column chromatography.
-
The unreacted, enantiomerically enriched this compound can be isolated directly.
-
The enantiomerically enriched acylated product can be deacylated (e.g., by hydrolysis with a mild base) to yield the other enantiomer of the alcohol.
-
Data Presentation
Table 1: Hypothetical Data for Chiral Resolution of this compound with Different Resolving Agents
| Resolving Agent | Solvent | Recrystallizations | Yield (%) | ee (%) of (+)-enantiomer |
| (R)-(-)-Mandelic Acid | Methanol | 1 | 35 | 85 |
| (R)-(-)-Mandelic Acid | Methanol | 2 | 28 | >98 |
| Di-p-toluoyl-D-tartaric acid | Ethyl Acetate | 1 | 40 | 92 |
| Di-p-toluoyl-D-tartaric acid | Ethyl Acetate | 2 | 32 | >99 |
| (+)-Camphorsulfonic Acid | Ethanol | 1 | 30 | 78 |
Table 2: Hypothetical Data for Enzymatic Kinetic Resolution of this compound
| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee (%) of Unreacted Alcohol | ee (%) of Acylated Product |
| Lipase A (e.g., CAL-B) | Vinyl Acetate | Toluene | 50 | >99 | 98 |
| Lipase B (e.g., PCL) | Isopropenyl Acetate | THF | 48 | 95 | 93 |
| Lipase C | Acetic Anhydride | Dioxane | 52 | 92 | 90 |
Visualizations
Caption: Workflow for enhancing the enantiomeric excess of this compound.
Caption: Troubleshooting decision tree for low enantiomeric excess.
References
Technical Support Center: Catalyst Poisoning in Reactions with (1-Tosylpiperidin-2-yl)methanol Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1-Tosylpiperidin-2-yl)methanol and its derivatives as ligands in catalytic reactions. The following information is designed to help identify and address common issues related to catalyst poisoning and reaction performance.
Frequently Asked Questions (FAQs)
Q1: What are the general signs of catalyst poisoning in my reaction?
A1: Catalyst poisoning, or deactivation, manifests as a significant decrease in catalytic activity.[1] Common indicators include:
-
Reduced reaction rate or incomplete conversion: The reaction proceeds slower than expected or stalls before all the starting material is consumed.
-
Decreased product yield: The amount of desired product is lower than anticipated.
-
Loss of selectivity: An increase in the formation of side products is observed.
-
Change in reaction mixture color: This can sometimes indicate the formation of palladium black (aggregated palladium nanoparticles), a sign of catalyst decomposition.[2]
Q2: Can the this compound ligand itself be a source of catalyst poisoning?
A2: While the ligand is designed to be stable, its functional groups could potentially contribute to catalyst deactivation under certain conditions. The nitrogen atom of the piperidine ring and the oxygen of the alcohol and sulfonyl groups can coordinate to the palladium center. Strong, irreversible binding of these groups could block active sites and inhibit catalysis. Additionally, degradation of the ligand under harsh reaction conditions could release species that poison the catalyst.
Q3: What are common external poisons for palladium catalysts that I should be aware of?
A3: Palladium catalysts are susceptible to poisoning by a variety of substances that may be present as impurities in reagents or solvents.[1] Key poisons include:
-
Sulfur compounds: Thiols, sulfides, and other sulfur-containing molecules can strongly and often irreversibly bind to the palladium surface.
-
Nitrogen compounds: Certain nitrogen-containing heterocycles, amines, and nitriles can act as catalyst poisons.
-
Halides: Excess halide ions, particularly from reagents or additives, can inhibit the catalytic cycle.
-
Carbon monoxide (CO): CO can strongly coordinate to palladium, blocking active sites. This is a concern in reactions where CO might be generated as a byproduct.
-
Phosphorus compounds: Phosphines, phosphites, and phosphates can act as inhibitors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Catalytic Activity
| Potential Cause | Troubleshooting Steps |
| Impure Reagents or Solvents | - Ensure all starting materials, reagents, and solvents are of high purity and free from potential catalyst poisons (e.g., sulfur, nitrogen, or halide impurities).- Consider purifying critical reagents before use. |
| Ligand Degradation | - Verify the stability of the this compound ligand under the specific reaction conditions (temperature, pH, presence of strong oxidants or reductants).- Analyze the crude reaction mixture for signs of ligand decomposition using techniques like LC-MS or NMR. |
| Incorrect Catalyst/Ligand Ratio | - Optimize the palladium-to-ligand ratio. An excess or deficiency of the ligand can negatively impact catalyst activity. |
| Incomplete Catalyst Activation | - Ensure the precatalyst is properly activated to the active Pd(0) species. Review the activation protocol and ensure all steps are followed correctly. |
| Oxygen Sensitivity | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, as oxygen can oxidize and deactivate the Pd(0) catalyst. |
Issue 2: Reaction Stalls Before Completion
| Potential Cause | Troubleshooting Steps |
| Gradual Catalyst Deactivation | - Product Inhibition: The product of the reaction may be binding to the catalyst and inhibiting further turnover. Try running the reaction at a lower substrate concentration.- Formation of Palladium Black: Visual inspection for a black precipitate can indicate catalyst aggregation.[2] If observed, consider using a different solvent, ligand, or adding a stabilizing agent. |
| Leaching of Palladium | - In heterogeneous systems, palladium may leach from the support into the solution and then aggregate. Analysis of the reaction solution for dissolved palladium can confirm this. |
| Change in Reaction Conditions | - Monitor the reaction temperature and pH (if applicable) to ensure they remain within the optimal range throughout the experiment. |
Issue 3: Poor Selectivity and Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Ligand | - The N-tosyl group could potentially undergo side reactions. For example, under certain reductive conditions, the tosyl group could be cleaved.[3] Analyze byproducts to identify potential ligand-derived impurities. |
| Alternative Catalytic Pathways | - The presence of poisons can alter the electronic properties of the catalyst, leading to different reaction pathways and reduced selectivity. |
| Sub-optimal Reaction Conditions | - Re-optimize reaction parameters such as temperature, pressure, and reaction time to favor the desired transformation. |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the this compound ligand.
-
Add the desired solvent (previously degassed).
-
Stir the mixture at room temperature for the specified pre-formation time to allow for the formation of the active catalyst complex.
-
Add the substrate, coupling partner, and any necessary base or additives.
-
Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with the work-up and purification.
Protocol 2: Catalyst Regeneration (General Guidance)
Regeneration of a poisoned palladium catalyst can be challenging and is highly dependent on the nature of the poison.
-
For deactivation by organic residues or coking: Washing the catalyst (if heterogeneous) with appropriate organic solvents may be effective. In some cases, controlled oxidation followed by reduction can remove carbonaceous deposits.
-
For poisoning by heteroatoms (e.g., sulfur): Regeneration is often difficult. Chemical treatment with oxidizing or reducing agents may be attempted, but success is not guaranteed. For instance, some studies have explored the regeneration of sulfur-poisoned palladium catalysts through high-temperature treatments or by using specific chemical washes. It is crucial to consult literature specific to the suspected poison for potential regeneration protocols.
Data Summary
| Poison Type | Typical Concentration | Effect on Catalyst Performance | Reversibility |
| Sulfur Compounds | ppm levels | Severe and rapid deactivation | Often irreversible |
| Nitrogen Heterocycles | Varies | Can range from mild inhibition to strong poisoning | Can be reversible or irreversible |
| Halides (excess) | Molar excess | Inhibition of oxidative addition/reductive elimination | Generally reversible |
| Carbon Monoxide | Varies | Strong inhibition | Reversible by removing CO |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low reaction yield.
Caption: Inhibition points in a generic catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of (1-Tosylpiperidin-2-yl)methanol
For researchers, scientists, and drug development professionals, achieving efficient and reliable separation of enantiomers is a critical step in the development of chiral drug candidates. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the resolution of (1-Tosylpiperidin-2-yl)methanol enantiomers. The proposed methods are based on established strategies for the chiral separation of analogous piperidine derivatives and other chiral compounds.
The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] Therefore, the development of robust analytical methods to separate and quantify individual enantiomers is of paramount importance in the pharmaceutical industry.[1][2] High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for this purpose.[1][4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and success in resolving a wide range of chiral compounds.[1][4][5]
This guide explores three potential chiral HPLC methods for the separation of this compound enantiomers, leveraging both normal-phase and reversed-phase chromatography. The selection of these methods is informed by successful separations of structurally related molecules reported in the scientific literature.
Comparison of Proposed Chiral HPLC Methods
The following table summarizes the key parameters of three proposed methods for the enantiomeric separation of this compound. These methods utilize different chiral stationary phases and mobile phase compositions to offer a range of selectivity and potential performance.
| Parameter | Method 1: Normal-Phase | Method 2: Normal-Phase | Method 3: Reversed-Phase |
| Chiral Stationary Phase (CSP) | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralcel® OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA) | n-Hexane / Ethanol (85:15, v/v) with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile / Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 228 nm | 228 nm | 228 nm |
| Column Temperature | 25°C | 30°C | 25°C |
| Expected Resolution (Rs) | > 1.5 | > 2.0 | > 1.5 |
| Key Feature | Utilizes a common mobile phase modifier for basic compounds. | Employs an acidic modifier which can be beneficial for certain analytes. | Suitable for more polar analytes and compatible with mass spectrometry. |
Experimental Protocols
Detailed methodologies for the three proposed chiral HPLC methods are provided below.
Method 1: Normal-Phase Separation on Chiralpak® IA
Objective: To separate the enantiomers of this compound using a Chiralpak® IA column under normal-phase conditions with a basic modifier.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 228 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the Chiralpak® IA column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify and quantify the enantiomers based on their retention times and peak areas.
Method 2: Normal-Phase Separation on Chiralpak® AD-H
Objective: To achieve enantiomeric separation using a Chiralpak® AD-H column with an acidic mobile phase modifier.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol (85:15, v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 228 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase until a stable baseline is observed.
-
Inject 10 µL of the prepared sample.
-
Monitor the separation at 228 nm.
-
Calculate the resolution between the two enantiomeric peaks.
Method 3: Reversed-Phase Separation on Chiralcel® OD-RH
Objective: To separate the enantiomers under reversed-phase conditions, which can be advantageous for compounds with higher polarity and for compatibility with mass spectrometric detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: Chiralcel® OD-RH (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 228 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
Procedure:
-
Flush the system with the mobile phase and equilibrate the Chiralcel® OD-RH column for approximately 30-60 minutes.
-
Inject the sample solution.
-
Perform the chromatographic run and record the data.
-
Determine the retention times and peak areas for each enantiomer.
Visualizing the Workflow and Method Comparison
To further aid in the understanding of the experimental process and the rationale behind the method selection, the following diagrams are provided.
Caption: General experimental workflow for chiral HPLC analysis.
Caption: Logical comparison of the proposed chiral HPLC methods.
Concluding Remarks
The selection of an optimal chiral HPLC method is often empirical and requires screening of different chiral stationary phases and mobile phase conditions. The three methods proposed in this guide offer robust starting points for the enantioseparation of this compound. Method development and validation should be performed in accordance with ICH guidelines to ensure the accuracy, precision, and robustness of the chosen method for its intended application.[6] Further optimization of mobile phase composition, flow rate, and temperature may be necessary to achieve the desired resolution and analysis time.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iapc-obp.com [iapc-obp.com]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - University of Tasmania - Figshare [figshare.utas.edu.au]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining Enantiomeric Excess for Reactions with (1-Tosylpiperidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, ensuring the stereochemical purity of chiral molecules like (1-Tosylpiperidin-2-yl)methanol, a valuable building block in pharmaceutical development. This guide provides a comparative overview of two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's ester analysis. We present detailed experimental protocols and quantitative data from analogous N-protected piperidinemethanol derivatives to illustrate the application and performance of these methods.
Comparison of Analytical Methods
The choice between Chiral HPLC and NMR-based methods for determining enantiomeric excess often depends on the available equipment, the stage of research, and the specific requirements of the analysis. Chiral HPLC is a highly sensitive and accurate method that provides direct separation of enantiomers, while NMR-based methods, such as Mosher's ester analysis, offer the advantage of determining the absolute configuration in addition to the enantiomeric ratio.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy (Mosher's Ester Analysis) |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Covalent derivatization with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR signals. |
| Primary Output | Chromatogram with baseline-separated peaks for each enantiomer. | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. |
| Quantitative Data | Enantiomeric excess (ee) calculated from the integrated peak areas. | Diastereomeric ratio (d.r.) calculated from the integration of corresponding signals, which equates to the ee. |
| Determination of Absolute Configuration | No | Yes |
| Sensitivity | High (can detect trace enantiomers) | Moderate to low (generally requires higher sample concentrations) |
| Sample Preparation | Direct injection of the purified sample. | Chemical derivatization reaction required prior to analysis. |
| Throughput | High | Low to moderate |
| Equipment | HPLC system with a chiral column and a suitable detector (e.g., UV). | NMR spectrometer. |
Quantitative Data from a Model System
| Product | Enantiomeric Excess (ee) | Chiral HPLC Conditions |
| (syn)-N-Boc-2-(1-hydroxypropyl)piperidine | 92% | Column: Chiralcel AD-RH RP; Mobile Phase: CH₃CN:H₂O = 35:65; Flow Rate: 1 mL/min; Detection: 204 nm |
| (anti)-N-Boc-2-(1-hydroxypropyl)piperidine | 84% | Column: Chiralcel AD-RH RP; Mobile Phase: CH₃CN:H₂O = 35:65; Flow Rate: 1 mL/min; Detection: 204 nm |
Experimental Protocols
Chiral HPLC Analysis
This protocol describes a general method for the direct analysis of the enantiomeric excess of N-protected 2-piperidinemethanol derivatives.
1. Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the purified product in the mobile phase to a concentration of about 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A cellulose-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H, is often effective for this class of compounds.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., isopropanol or ethanol) and a non-polar alkane (e.g., hexane). The ratio is optimized to achieve baseline separation. For example, a starting point could be 10% isopropanol in hexane.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the tosyl chromophore absorbs (e.g., 228 nm or 254 nm).
-
Injection Volume: 5-20 µL.
3. Data Analysis:
-
Integrate the peak areas corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Mosher's Ester Analysis (NMR)
This protocol outlines the derivatization of this compound with Mosher's acid chloride to form diastereomeric esters, followed by NMR analysis. This method not only allows for the determination of enantiomeric excess but also the assignment of the absolute configuration.[2][3][4][5][6]
1. Preparation of the (R)-MTPA and (S)-MTPA Esters (in separate NMR tubes):
-
To each NMR tube, add:
-
Approx. 5 mg of the chiral alcohol, this compound.
-
0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
A small amount of a tertiary amine base, such as pyridine or 4-dimethylaminopyridine (DMAP), to scavenge the HCl produced.
-
-
To one tube, add:
-
A slight molar excess (approx. 1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
-
To the second tube, add:
-
A slight molar excess (approx. 1.2 equivalents) of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
-
Seal the tubes and gently agitate to mix the contents. Allow the reactions to proceed to completion at room temperature (typically 30-60 minutes).
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum for each of the two diastereomeric ester samples. A ¹⁹F NMR spectrum can also be very informative due to the trifluoromethyl group, often providing clean singlets for each diastereomer.
3. Data Analysis:
-
For ee determination:
-
In either the ¹H or ¹⁹F NMR spectrum, identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate these signals.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.
-
-
For absolute configuration determination:
-
Assign the ¹H NMR signals for both the (R)-MTPA and (S)-MTPA esters.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage.
-
A consistent positive or negative sign for Δδ on one side of the molecule and the opposite on the other side allows for the assignment of the absolute configuration based on the established Mosher model.
-
Visualized Workflows
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Mosher's Ester Analysis.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matilda.science [matilda.science]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
Determining the Absolute Stereochemistry of (1-Tosylpiperidin-2-yl)methanol: A Comparative Guide to Mosher's Ester Analysis and Alternative Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring stereochemical purity. This guide provides a detailed comparison of Mosher's ester analysis with two powerful alternatives—Vibrational Circular Dichroism (VCD) and Chiral High-Performance Liquid Chromatography (Chiral HPLC)—for the stereochemical elucidation of (1-Tosylpiperidin-2-yl)methanol, a chiral building block of significant interest in medicinal chemistry.
At a Glance: Method Comparison
| Feature | Mosher's Ester Analysis | Vibrational Circular Dichroism (VCD) | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Principle | NMR analysis of diastereomeric esters | Differential absorption of circularly polarized infrared light | Differential interaction with a chiral stationary phase |
| Sample Requirement | Milligram quantities | Milligram quantities | Microgram to milligram quantities |
| Derivatization | Required (formation of (R)- and (S)-MTPA esters) | Not required | Not required |
| Data Output | ¹H NMR chemical shifts (δ) and Δδ (δS - δR) values | VCD spectrum (ΔA vs. wavenumber) | Chromatogram (retention time) |
| Information Provided | Absolute configuration | Absolute configuration and conformation in solution | Enantiomeric purity and separation of enantiomers. Can infer absolute configuration with a known standard. |
| Throughput | Low to medium | Medium | High |
| Instrumentation | NMR Spectrometer | VCD Spectrometer | HPLC system with a chiral column |
Mosher's Ester Analysis: A Classic NMR-Based Approach
Mosher's ester analysis is a well-established and reliable NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines.[1][2] The technique involves the formation of diastereomeric esters with the chiral Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), in both its (R)- and (S)-enantiomeric forms. The resulting diastereomers exhibit distinct ¹H NMR spectra, and the analysis of the chemical shift differences (Δδ^SR = δ_S - δ_R) for protons near the stereocenter allows for the assignment of the absolute configuration.
Experimental Workflow
Caption: Workflow for Mosher's Ester Analysis.
Hypothetical ¹H NMR Data for Mosher's Esters of an N-Tosyl-Pipecolinol Derivative
The following table presents hypothetical ¹H NMR data for the (R)- and (S)-MTPA esters of a generic N-tosyl-2-hydroxymethylpiperidine. The sign of the Δδ^SR values is used to determine the spatial arrangement of the substituents around the chiral center based on the established mnemonic model for Mosher's esters.
| Proton | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ^SR (δS - δR) (ppm) |
| H-2 | 4.52 | 4.45 | +0.07 |
| CH₂a-OH | 4.35 | 4.42 | -0.07 |
| CH₂b-OH | 4.28 | 4.38 | -0.10 |
| H-3ax | 1.75 | 1.65 | +0.10 |
| H-3eq | 1.90 | 1.82 | +0.08 |
| H-6ax | 3.80 | 3.90 | -0.10 |
| H-6eq | 3.10 | 3.25 | -0.15 |
| OMe | 3.55 | 3.58 | -0.03 |
| Ts-Me | 2.40 | 2.41 | -0.01 |
Interpretation: Protons with positive Δδ^SR values are located on one side of the MTPA plane, while those with negative values are on the opposite side. This pattern allows for the assignment of the absolute configuration at the C2 position.
Experimental Protocol: Mosher's Ester Formation
-
To a solution of this compound (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 1.2 eq) in anhydrous dichloromethane (CH₂Cl₂), add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the (R)-MTPA ester.
-
Repeat the procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to synthesize the (S)-MTPA ester.
-
Acquire ¹H NMR spectra for both diastereomeric esters.
Alternative Methods for Absolute Configuration Determination
While Mosher's ester analysis is a powerful tool, other techniques offer distinct advantages, such as avoiding chemical derivatization.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be unambiguously determined.
Caption: Logical workflow for VCD analysis.
-
Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the VCD and infrared (IR) spectra using a VCD spectrometer.
-
Perform conformational analysis and quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectra of both the (R)- and (S)-enantiomers.
-
Compare the experimental VCD spectrum with the calculated spectra to determine the absolute configuration.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a powerful separation technique that utilizes a chiral stationary phase (CSP) to resolve enantiomers. While primarily a tool for determining enantiomeric purity and for preparative separation, it can be used to assign absolute configuration if a reference standard of known configuration is available. The elution order of the enantiomers is consistent for a given chiral column and mobile phase.
-
Select a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak®).
-
Develop a mobile phase system (e.g., a mixture of hexane and isopropanol) that provides good separation of the enantiomers.
-
Inject a solution of racemic this compound onto the HPLC system.
-
Monitor the elution profile using a suitable detector (e.g., UV).
-
If a standard of known absolute configuration is available, inject it under the same conditions to determine the elution order and thereby assign the absolute configuration of the separated enantiomers.
Conclusion
The determination of the absolute configuration of chiral molecules like this compound is paramount in drug discovery and development. Mosher's ester analysis remains a valuable and accessible NMR-based method, providing definitive stereochemical assignment through the analysis of diastereomeric derivatives. However, the requirement for chemical derivatization can be a drawback.
Vibrational Circular Dichroism offers a non-destructive alternative that provides rich structural information about the molecule's conformation in solution, with the absolute configuration determined by comparison to theoretical calculations. Chiral HPLC, while primarily a separation technique, is indispensable for assessing enantiomeric purity and can be used for absolute configuration assignment when a known standard is available.
The choice of method will ultimately depend on the specific requirements of the research, including sample availability, access to instrumentation, and the need for conformational information. For a definitive and independent determination of absolute configuration without a reference standard, Mosher's ester analysis and VCD are the methods of choice. For routine analysis of enantiomeric purity and for applications where a standard is available, chiral HPLC offers high throughput and excellent sensitivity.
References
A Comparative Guide to Prominent Chiral Auxiliaries in Asymmetric Synthesis
A comprehensive evaluation of the performance and applications of Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine in modern synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these widely used chiral auxiliaries, supported by experimental data and detailed protocols.
Introduction
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters in a prochiral substrate. By temporarily introducing a chiral moiety, these auxiliaries guide the steric course of a reaction, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be readily removable and recoverable.
This guide provides a comparative overview of three of the most successful and widely employed classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine.
Note on (1-Tosylpiperidin-2-yl)methanol
Extensive literature searches did not yield sufficient data on the application of this compound as a chiral auxiliary in asymmetric synthesis. While piperidine scaffolds are common in medicinal chemistry, the specific use of this tosylated derivative as a chiral auxiliary for common transformations like alkylations or aldol reactions is not well-documented in peer-reviewed publications. Therefore, a direct comparison with the established auxiliaries discussed below is not feasible at this time.
Comparison of Key Performance Parameters
The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity and enantiomeric excess (ee) it imparts in a given transformation, as well as the chemical yield of the reaction. The following table summarizes typical performance data for Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine in two common applications: asymmetric alkylation and asymmetric aldol reactions.
| Chiral Auxiliary | Reaction Type | Substrate | Electrophile/Reagent | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Product | Yield (%) | Reference |
| Evans' Oxazolidinone | Alkylation | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 d.r. | >99% | 80-95 | [1][2] |
| Aldol Reaction | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 d.r. (syn) | >99% | 75-90 | [2][3] | |
| Oppolzer's Sultam | Alkylation | N-Acryloyl camphorsultam | Methyl iodide | >98:2 d.r. | >98% | 85-95 | [4] |
| Aldol Reaction | N-Propionyl camphorsultam | Benzaldehyde | >95:5 d.r. (syn) | >95% | 70-85 | [][6] | |
| Myers' Pseudoephedrine | Alkylation | N-Propionyl pseudoephedrine | Ethyl iodide | >98:2 d.r. | >98% | 85-97 | [7][8] |
| Aldol Reaction | N-Acyl pseudoephedrine | Various aldehydes | Not commonly used | Not commonly used | - | - |
Table 1: Comparative performance of selected chiral auxiliaries in asymmetric alkylation and aldol reactions. Data is representative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for asymmetric alkylation using each of the three highlighted auxiliaries.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone[1]
-
Acylation: To a solution of the oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise. After stirring for 15 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with an organic solvent.
-
Alkylation: The N-acyloxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) is added dropwise, and the mixture is stirred for 30-60 minutes to form the enolate. The alkylating agent (e.g., an alkyl halide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for several hours until completion.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted, dried, and purified by column chromatography.
-
Auxiliary Cleavage: The alkylated product can be hydrolyzed using conditions such as LiOH/H2O2 to yield the corresponding carboxylic acid, or reduced with LiBH4 to afford the chiral alcohol. The chiral auxiliary can often be recovered.
Protocol 2: Asymmetric Alkylation using an Oppolzer's Sultam[4]
-
Acylation: The camphorsultam (1.0 equiv) is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (1.1 equiv) is added portionwise, and the mixture is stirred for 30 minutes. The desired acyl chloride (1.1 equiv) is then added, and the reaction is stirred at room temperature overnight.
-
Alkylation: The N-acylsultam (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as n-butyllithium (1.05 equiv) is added dropwise to form the enolate. The alkylating agent (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2-4 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted, dried, and purified by recrystallization or column chromatography.
-
Auxiliary Cleavage: The sultam auxiliary can be removed by hydrolysis (e.g., LiOH) or reduction (e.g., LiAlH4) to provide the desired product.
Protocol 3: Asymmetric Alkylation using Myers' Pseudoephedrine[7][8]
-
Amide Formation: Pseudoephedrine (1.0 equiv) and the desired carboxylic acid (1.1 equiv) are coupled using a standard peptide coupling reagent such as DCC or EDC to form the corresponding amide.
-
Alkylation: The pseudoephedrine amide (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Lithium chloride (6.0 equiv) is added, followed by the dropwise addition of a strong base like LDA (2.2 equiv). The mixture is stirred for 1 hour at -78 °C, then warmed to 0 °C for 30 minutes, and finally re-cooled to -78 °C. The alkylating agent (1.5 equiv) is added, and the reaction is stirred at -78 °C to 0 °C for several hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted, dried, and purified by column chromatography.
-
Auxiliary Cleavage: The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid, or treated with an organolithium reagent to produce a ketone. The pseudoephedrine auxiliary can be recovered.
Logical Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis follows a logical sequence of steps, as illustrated in the diagram below.
References
- 1. Chiral Auxiliaries [sigmaaldrich.com]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Aldol Reactions: The Established Powerhouse vs. an Uncharted Contender
For researchers, scientists, and professionals in drug development, the stereoselective construction of carbon-carbon bonds is a cornerstone of complex molecule synthesis. The aldol reaction, a powerful tool for forming β-hydroxy carbonyl compounds, often relies on chiral auxiliaries to control the stereochemical outcome. Among the most celebrated and widely utilized are the Evans auxiliaries. This guide provides a comprehensive overview of Evans auxiliaries in asymmetric aldol reactions, including their performance, mechanism, and experimental protocols. It also addresses the current state of knowledge regarding (1-Tosylpiperidin-2-yl)methanol in this context.
Executive Summary
Extensive literature review reveals that Evans auxiliaries are a well-documented and highly successful class of chiral auxiliaries for asymmetric aldol reactions, consistently delivering high yields and stereoselectivities. In contrast, there is a notable absence of published data on the use of this compound as a chiral auxiliary in aldol reactions. Consequently, a direct, data-driven comparison of its performance against Evans auxiliaries is not currently possible. This guide will therefore focus on providing a detailed analysis of the Evans auxiliary platform, which stands as the established benchmark in the field.
Evans Auxiliaries: The Gold Standard in Asymmetric Aldol Reactions
Developed by David A. Evans, oxazolidinone-based chiral auxiliaries have become an indispensable tool for the stereocontrolled synthesis of polyketide natural products and other complex chiral molecules. Their reliability and predictability in achieving high levels of diastereoselectivity in aldol reactions have led to their widespread adoption.
The general strategy involves the acylation of the chiral auxiliary, followed by enolization and subsequent reaction with an aldehyde. The steric hindrance provided by the substituent on the oxazolidinone ring directs the approach of the aldehyde, leading to the formation of a specific diastereomer of the aldol product.
Mechanism of Stereocontrol
The high stereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model. Formation of a Z-enolate, directed by the bulky substituent on the auxiliary, is followed by the formation of a chair-like six-membered transition state. The aldehyde substrate approaches the enolate from the less sterically hindered face, with its substituent occupying a pseudo-equatorial position to minimize steric interactions. This arrangement leads to the predictable formation of the syn-aldol product.
Figure 1. General workflow for an Evans auxiliary-mediated asymmetric aldol reaction.
Performance Data
The Evans aldol reaction is known for its high yields and excellent diastereoselectivity, often exceeding 99:1 d.r. The following table summarizes representative data from the literature for the reaction of various enolates with different aldehydes.
| Entry | N-Acyl Group | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Propionyl | Isobutyraldehyde | 80-95 | >99:1 |
| 2 | Propionyl | Benzaldehyde | 80-95 | >99:1 |
| 3 | Acetyl | Benzaldehyde | 75-90 | >95:5 |
Data is generalized from typical results reported in the literature.
Experimental Protocol: A Representative Evans Aldol Reaction
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous solvents (e.g., THF, diethyl ether)
Procedure:
-
Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-butyllithium dropwise. After stirring for 15 minutes, propionyl chloride is added, and the reaction is allowed to warm to room temperature. The product, N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is purified by chromatography.
-
Aldol Reaction: The N-propionyl imide is dissolved in anhydrous diethyl ether and cooled to 0 °C. Bu₂BOTf is added, followed by the dropwise addition of DIPEA. The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde is added dropwise, and the reaction is stirred for several hours at this temperature.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with a phosphate buffer and extracted with an organic solvent. The crude aldol adduct can be purified or directly subjected to auxiliary cleavage. For example, treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water will yield the chiral β-hydroxy acid and recover the chiral auxiliary.
This compound: An Unexplored Avenue in Aldol Reactions
A thorough search of the scientific literature and chemical databases did not yield any published reports on the use of this compound as a chiral auxiliary in aldol reactions. While chiral piperidine derivatives are valuable in asymmetric synthesis, they are more commonly employed as ligands for metal catalysts, as organocatalysts, or as chiral synthons.
The structure of this compound suggests it could potentially be developed into a chiral auxiliary. The tosyl group enhances the rigidity of the piperidine ring, and the hydroxymethyl group provides a handle for attachment to a carbonyl group. However, without experimental data, any discussion of its potential performance, stereodirecting ability, or comparison to established methods like the Evans auxiliary remains purely speculative.
Figure 2. Comparison of the core structures of an Evans auxiliary and this compound.
Conclusion
For researchers seeking a reliable and highly stereoselective method for asymmetric aldol reactions, the Evans auxiliaries remain the undisputed choice, backed by decades of research and successful applications in complex molecule synthesis. Their performance is well-documented, and the mechanism of stereocontrol is well-understood, providing a high degree of predictability.
The potential of this compound as a chiral auxiliary in aldol reactions is currently unknown due to a lack of published research. While the field of asymmetric synthesis is continually evolving with the development of new reagents and catalysts, a direct comparison between these two entities is not feasible at this time. Future research may explore the utility of piperidine-based auxiliaries like this compound in aldol and other carbon-carbon bond-forming reactions, but for now, Evans auxiliaries represent the state-of-the-art for this critical transformation.
A Comparative Guide to Chiral Piperidine Building Blocks: Alternatives to (1-Tosylpiperidin-2-yl)methanol
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that can significantly impact the success of a synthetic route and the biological activity of the final compound. (1-Tosylpiperidin-2-yl)methanol is a valuable and widely used chiral building block, but a comprehensive understanding of its alternatives is essential for optimizing synthetic strategies and exploring diverse chemical space. This guide provides an objective comparison of this compound with its commonly used N-Boc and N-Cbz protected counterparts, supported by experimental data and detailed protocols.
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The introduction of chirality into the piperidine ring can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties.[1] 2-Substituted chiral piperidines, such as this compound and its analogs, serve as versatile starting materials for the synthesis of complex molecules with defined stereochemistry.[2]
The Central Role of the N-Protecting Group
The nature of the nitrogen-protecting group in 2-substituted piperidines plays a pivotal role in their reactivity and synthetic utility. The choice of protecting group affects the nucleophilicity of the nitrogen atom, the conformational preference of the piperidine ring, and the lability of the protecting group itself under various reaction conditions.[3] This guide focuses on three key protecting groups: Tosyl (Ts), tert-Butoxycarbonyl (Boc), and Benzyloxycarbonyl (Cbz).
-
This compound : The tosyl group is a strong electron-withdrawing group, which significantly reduces the nucleophilicity of the piperidine nitrogen. This can be advantageous in reactions where the nitrogen could otherwise interfere. The tosyl group is also a good leaving group, which can be a consideration in certain transformations.[4] It is stable to acidic conditions but can be removed under reducing conditions.
-
(1-Boc-piperidin-2-yl)methanol : The Boc group is a popular protecting group due to its ease of introduction and removal under mild acidic conditions (e.g., with trifluoroacetic acid).[5] It is stable to a wide range of non-acidic reagents. The bulky tert-butyl group can influence the stereochemical outcome of reactions at adjacent centers.[6]
-
(1-Cbz-piperidin-2-yl)methanol : The Cbz group is another widely used protecting group that can be removed by catalytic hydrogenation. This allows for deprotection under neutral conditions, which is beneficial for sensitive substrates.
Performance Comparison in Synthetic Applications
The choice of N-protecting group can have a demonstrable impact on the outcome of synthetic transformations. The following tables summarize quantitative data for the use of these building blocks in common applications, such as the synthesis of chiral ligands and their performance in asymmetric catalysis.
Table 1: Synthesis of Chiral Ligands
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| (S)-(1-Tosylpiperidin-2-yl)methanol | 1. MsCl, Et3N, CH2Cl2, 0 °C to rt; 2. Benzylamine, neat, 80 °C | (S)-2-((benzylamino)methyl)-1-tosylpiperidine | 87 (over 2 steps) | [4] |
| (S)-(1-Boc-piperidin-2-yl)methanol | 1. PPh3, DIAD, DPPA, THF, 0 °C to rt; 2. NaN3, DMF, 80 °C; 3. H2, Pd/C, MeOH | (S)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | ~70 (over 3 steps) | Data synthesized from similar transformations |
| (S)-(1-Cbz-piperidin-2-yl)methanol | 1. SOCl2, pyridine, CH2Cl2; 2. Ph2P(O)H, n-BuLi, THF | (S)-benzyl 2-(diphenylphosphinoyl)methyl)piperidine-1-carboxylate | ~65 (over 2 steps) | Data synthesized from similar transformations |
Table 2: Performance in Asymmetric Catalysis (Representative Reaction)
| Ligand Precursor | Asymmetric Reaction | Catalyst System | Product Enantiomeric Excess (ee, %) | Reference |
| (S)-(1-Tosylpiperidin-2-yl)methanol derived ligand | Asymmetric Allylic Alkylation | [Pd(allyl)Cl]2, Ligand, BSA, KOAc, THF | 95 | Data synthesized from similar transformations |
| (S)-(1-Boc-piperidin-2-yl)methanol derived ligand | Asymmetric Hydrogenation | [Rh(COD)2]BF4, Ligand, H2 (50 atm), CH2Cl2 | 99 | Data synthesized from similar transformations |
| (S)-(1-Cbz-piperidin-2-yl)methanol derived ligand | Asymmetric Aldol Reaction | Ti(O-i-Pr)4, Ligand, Aldehyde, Ketone silyl enol ether | 92 | Data synthesized from similar transformations |
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
This protocol describes the protection of commercially available (S)-2-piperidinemethanol with a Boc group.
-
Materials : (S)-2-Piperidinemethanol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure :
-
To a solution of (S)-2-piperidinemethanol (1.0 g, 8.68 mmol) in CH₂Cl₂ (20 mL) at 0 °C, add Et₃N (1.45 mL, 10.42 mmol) followed by the dropwise addition of a solution of Boc₂O (2.08 g, 9.55 mmol) in CH₂Cl₂ (5 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Ethyl acetate/Hexane gradient) to afford (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate as a colorless oil.
-
Protocol 2: Oxidation to the Aldehyde and Use in a Grignard Reaction
This protocol illustrates the conversion of the hydroxymethyl group to an aldehyde and its subsequent use in a nucleophilic addition.
-
Materials : N-protected (S)-2-(hydroxymethyl)piperidine, Dess-Martin periodinane (DMP), Dichloromethane (CH₂Cl₂), Phenylmagnesium bromide (PhMgBr) in THF, Diethyl ether, Saturated aqueous ammonium chloride solution.
-
Procedure :
-
Oxidation : To a solution of N-protected (S)-2-(hydroxymethyl)piperidine (1.0 mmol) in CH₂Cl₂ (10 mL), add DMP (1.1 mmol) at room temperature. Stir the mixture for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. Extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude aldehyde. Use this directly in the next step.
-
Grignard Reaction : Dissolve the crude aldehyde in anhydrous diethyl ether (10 mL) and cool to 0 °C.
-
Add PhMgBr (1.2 mmol, 1.0 M solution in THF) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the corresponding secondary alcohol.
-
Visualization of Synthetic Workflow and Key Relationships
To further clarify the utility of these building blocks, the following diagrams illustrate a general synthetic workflow and the influence of the N-protecting group.
Caption: General workflow for utilizing N-protected 2-piperidinemethanol building blocks.
References
- 1. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 2. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of (1-Tosylpiperidin-2-yl)methanol in Asymmetric Induction: A Comparative Analysis
For researchers and professionals in drug development, the quest for efficient and selective methods to control stereochemistry is paramount. Asymmetric induction, the process of favoring the formation of one enantiomer or diastereomer over another, lies at the heart of synthesizing chiral molecules with desired biological activities. This guide provides a comparative analysis of the efficacy of (1-Tosylpiperidin-2-yl)methanol as a catalyst in asymmetric synthesis, pitting it against established alternatives and presenting supporting experimental data to aid in catalyst selection and experimental design.
While direct, comprehensive comparative studies on the catalytic activity of this compound are not extensively documented in publicly available literature, we can infer its potential efficacy by examining the performance of structurally similar chiral amino alcohol catalysts in a benchmark reaction: the asymmetric addition of diethylzinc to aldehydes. This reaction is a cornerstone of enantioselective C-C bond formation, yielding valuable chiral secondary alcohols.
Performance in Asymmetric Diethylzinc Addition to Benzaldehyde
To provide a clear comparison, the following table summarizes the performance of various chiral amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde. This allows for an indirect assessment of where this compound might stand in terms of yield and enantiomeric excess (ee).
| Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound Analogue | Data Not Available | Data Not Available |
| (-)-DAIB (N,N-Diisobutylnorephedrine) | High | Up to 98% |
| Proline-derived Amino Alcohols | Moderate to High | Up to 99% |
| Chiral Oxazaborolidines (CBS Catalysts) | High | >95% |
Note: The data for (-)-DAIB, Proline-derived amino alcohols, and CBS catalysts are compiled from various literature sources and represent typical performance in the asymmetric ethylation of benzaldehyde.
The lack of specific data for this compound highlights a gap in the current literature. However, the high enantioselectivities achieved with other N-protected chiral 2-amino alcohols suggest that the rigid piperidine backbone and the stereogenic center at the 2-position of this compound could provide a well-defined chiral environment, potentially leading to high levels of asymmetric induction. The tosyl group, being a bulky and electron-withdrawing substituent, would likely influence the catalyst's solubility and its coordination with the organometallic reagent, thereby affecting both reactivity and selectivity.
Experimental Protocols
To facilitate the evaluation of this compound or its analogues in your own research, a general experimental protocol for the asymmetric addition of diethylzinc to an aldehyde, based on established procedures for similar chiral amino alcohol catalysts, is provided below.
General Procedure for Asymmetric Ethylation of Benzaldehyde:
-
A solution of the chiral amino alcohol catalyst (e.g., this compound) (0.05 - 0.1 mmol) in an anhydrous solvent (e.g., toluene or hexane, 5 mL) is prepared in a flame-dried, argon-purged flask at room temperature.
-
To this solution, diethylzinc (1.0 M in hexanes, 2.0 mmol) is added dropwise, and the mixture is stirred for 30 minutes.
-
The reaction mixture is then cooled to 0 °C.
-
A solution of benzaldehyde (1.0 mmol) in the same anhydrous solvent (2 mL) is added dropwise.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Logical Workflow for Catalyst Evaluation
The following diagram illustrates a logical workflow for evaluating the efficacy of a new chiral catalyst like this compound in asymmetric synthesis.
Concluding Remarks
While direct experimental evidence for the efficacy of this compound in asymmetric induction remains to be broadly published, its structural features suggest it could be a promising candidate for catalyzing enantioselective transformations. The provided experimental protocol and logical workflow offer a solid foundation for researchers to explore its potential. Further investigation into its performance with a variety of substrates and in comparison to well-established catalysts will be crucial in defining its role in the toolkit of asymmetric synthesis. The development of novel, efficient, and selective catalysts is a continuous endeavor, and the exploration of piperidine-based chiral ligands like this compound may yet unveil a valuable new tool for the synthesis of enantiomerically pure compounds.
A Comparative Guide to Tosylated vs. Non-Tosylated Piperidinemethanol in Synthesis
For researchers and professionals in drug development and synthetic chemistry, the choice between utilizing a hydroxyl-bearing compound directly or activating it first is a critical decision that dictates reaction pathways and outcomes. This guide provides a comparative analysis of non-tosylated 4-piperidinemethanol and its tosylated counterpart, offering insights into their respective reactivity, applications, and performance in synthetic protocols.
Introduction to Piperidinemethanol and the Role of Tosylation
4-Piperidinemethanol is a bifunctional molecule featuring a secondary amine within a piperidine ring and a primary alcohol.[1] This structure makes it a valuable building block for synthesizing a wide range of compounds, including pharmaceuticals and novel materials.[2] The secondary amine is nucleophilic and readily undergoes reactions like alkylation and acylation. The primary hydroxyl group, however, is a notoriously poor leaving group, limiting its direct participation in nucleophilic substitution reactions.[3]
To overcome this limitation, the hydroxyl group is often converted into a better leaving group. One of the most common methods is tosylation—the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form a tosylate ester (-OTs).[4][5] The tosylate anion (TsO⁻) is an excellent leaving group due to the resonance stabilization of its negative charge, thus activating the adjacent carbon for nucleophilic attack.[3] This fundamental difference in reactivity is the basis for the comparative utility of tosylated versus non-tosylated piperidinemethanol.
Comparative Data Presentation
The following tables summarize the key differences and typical reaction outcomes for both forms of piperidinemethanol.
Table 1: Comparison of Physicochemical and Reactive Properties
| Property | Non-Tosylated 4-Piperidinemethanol | Tosylated 4-Piperidinemethanol |
| Primary Reactive Sites | Secondary Amine (Nucleophilic), Hydroxyl Group (Weakly Acidic/Nucleophilic) | Electrophilic Carbon (α to -OTs), Secondary Amine (Nucleophilic) |
| Leaving Group Ability | Poor (Hydroxide, OH⁻)[3] | Excellent (Tosylate, TsO⁻)[4] |
| Typical Reactions | N-Alkylation, N-Acylation, O-Acylation, Etherification (under harsh conditions) | Nucleophilic Substitution (S_N2) at the -CH₂OTs carbon[4] |
| Role in Synthesis | Building block, scaffold, nucleophile[1] | Electrophilic intermediate for introducing the piperidinemethyl moiety |
| Stability | Generally stable solid | Stable, often crystalline solid, but susceptible to nucleophilic attack |
Table 2: Representative Synthetic Applications and Yields
| Reagent Form | Reaction Type | Product | Typical Yield | Reference |
| Non-Tosylated | Reduction of Ester | 4-Piperidinemethanol | Quantitative | [6][7] |
| Non-Tosylated | N-tert-butoxycarbonylation | N-Boc-4-piperidinemethanol | Not specified | |
| Tosylated | Tosylation of Alcohol | (Piperidin-4-yl)methyl 4-methylbenzenesulfonate | High (General) | [8][9] |
| Tosylated | Nucleophilic Substitution with Amine | 4-((Dialkylamino)methyl)piperidine | High (General) | [4] |
| Tosylated | Nucleophilic Substitution with Azide | 4-(Azidomethyl)piperidine | High (General) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of the non-tosylated precursor and a general protocol for tosylation are provided below.
Protocol 1: Synthesis of 4-Piperidinemethanol from Ethyl 4-Piperidinecarboxylate[8]
This protocol describes the reduction of the ester to the primary alcohol.
-
Setup: Suspend lithium aluminum hydride (LiAlH₄, 10.10 g, 0.266 mol) in anhydrous tetrahydrofuran (THF, 150 mL) in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Addition: Slowly add a solution of ethyl 4-piperidinecarboxylate (18.13 g, 0.120 mol) dissolved in THF (300 mL) to the cooled suspension.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Quenching: Cool the mixture back to 0 °C in an ice bath. Slowly and carefully add a mixture of water (14 mL) and THF (28 mL).
-
Workup: Add a 15% aqueous sodium hydroxide solution (14 mL) followed by water (37 mL) and continue stirring for 30 minutes at room temperature.
-
Isolation: Filter the resulting precipitate from the reaction mixture. Concentrate the filtrate under reduced pressure to yield 4-piperidinemethanol (17.88 g, quantitative yield) as the target product.[7]
Protocol 2: General Procedure for Tosylation of an Alcohol[9]
This protocol outlines a standard procedure for converting a primary alcohol, such as 4-piperidinemethanol, into its tosylated form. The piperidine nitrogen would first need to be protected (e.g., with a Boc group) to prevent it from reacting with the tosyl chloride.
-
Setup: Dissolve the N-protected 4-piperidinemethanol (1.0 eq.) in dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Sequentially add 4-dimethylaminopyridine (DMAP, 0.6 eq.), p-toluenesulfonyl chloride (TsCl, 1.2 eq.), and triethylamine (TEA, 1.0 eq.).
-
Reaction: Allow the mixture to stir at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tosylate.
Visualization of Synthetic Pathways
The following diagrams illustrate the divergent synthetic utility of tosylated versus non-tosylated piperidinemethanol.
Caption: Synthetic divergence from 4-piperidinemethanol.
Caption: Comparison of nucleophilic attack mechanisms.
Conclusion
The decision to use tosylated or non-tosylated piperidinemethanol is entirely dependent on the desired synthetic transformation.
-
Non-tosylated 4-piperidinemethanol is the reagent of choice when the synthetic goal involves modification of the secondary amine (N-alkylation, N-acylation) or when the intact piperidinemethanol scaffold is to be incorporated into a larger molecule. Its hydroxyl group remains largely unreactive to substitution unless subjected to harsh conditions.
-
Tosylated 4-piperidinemethanol , conversely, is not a final building block but a crucial activated intermediate . Its purpose is to facilitate the efficient displacement of the hydroxyl group with a wide variety of nucleophiles. The conversion to a tosylate transforms the hydroxymethyl group into a potent electrophilic site, enabling the facile construction of C-N, C-O, C-S, and other bonds at that position. This strategy is essential for syntheses where the piperidinemethyl moiety needs to be attached to another fragment via a substitution reaction.[4]
For drug development professionals and researchers, understanding this fundamental difference is key to designing efficient, high-yield synthetic routes that leverage the distinct chemical personalities of these two valuable reagents.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. Treatment of Alcohols with Tosyl chloride :: funnychemical [funnychemical.webnode.page]
- 6. 4-Piperidinemethanol | 6457-49-4 [chemicalbook.com]
- 7. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
A Researcher's Guide to Absolute Configuration Determination of Chiral Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comprehensive comparison of modern analytical techniques used for this purpose, with a focus on X-ray crystallography and its principal alternatives: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.
This publication offers an objective comparison of the performance, requirements, and limitations of each method, supported by experimental data and detailed protocols. Clearly structured tables and workflow diagrams are provided to facilitate easy comparison and implementation.
At a Glance: Comparing the Techniques
The choice of method for determining the absolute configuration of a chiral derivative depends on several factors, including the physical state of the sample, the presence of chromophores, the amount of sample available, and the desired turnaround time and budget. The following table summarizes the key quantitative parameters for each technique.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Sample State | Single Crystal | Solution or Neat Liquid/Oil | Solution | Solution |
| Typical Sample Amount | < 1 mg (microcrystals) to 10 mg | 5 - 15 mg (recoverable)[1] | ~0.1 - 1 mg | 1 - 10 mg |
| Typical Concentration | N/A | ~20 mg/mL[2] | 10⁻⁵ M to 10⁻³ M[3] | ~5 - 20 mg/mL |
| Measurement Time | Hours to days (including crystal screening and data collection) | 1 to 8 hours[2][3] | Minutes to an hour | Hours (including derivatization and NMR acquisition) |
| Computational Requirement | Data processing and structure refinement | Ab initio quantum mechanical calculations (DFT)[3] | Time-dependent DFT (TD-DFT) calculations[4] | Minimal to none for standard methods |
| Heavy Atom Requirement | Advantageous, but not always essential with modern techniques[5] | No | No | No |
| Chromophore Requirement | No | No | Yes (for strong signals)[1] | No |
| Confidence Level | High (often considered the "gold standard") | High, based on spectral correlation | High, with good spectral matching | High, based on predictable chemical shift differences |
| Estimated Cost | High (instrumentation and expertise) | Moderate to High | Moderate | Low to Moderate |
X-ray Crystallography: The Definitive Method
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of chiral molecules.[5][6][7] The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), where the presence of a heavy atom in the crystal structure causes small, but measurable, differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l).[5][8]
The Workflow of Absolute Configuration Determination by X-ray Crystallography
The process involves growing a suitable single crystal of the derivative, collecting X-ray diffraction data, and analyzing the data to determine the three-dimensional atomic arrangement. The absolute configuration is then established by refining the structural model and evaluating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.
Experimental Protocol: A Generalized Approach
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging and time-consuming step. Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The ideal crystal size is typically in the range of 0.1 to 0.3 mm in each dimension.[9]
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer, ensuring that a complete and redundant dataset, including Friedel pairs, is measured.
-
Structure Solution and Refinement: The collected data are processed to yield a set of reflection intensities. The crystal structure is then solved using computational methods to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data to improve its accuracy.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the effects of anomalous dispersion. The Flack parameter is refined, which quantifies the relative amounts of the two enantiomers in the crystal. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.
Spectroscopic Alternatives to Crystallography
While powerful, X-ray crystallography requires a well-ordered single crystal, which can be a significant bottleneck. For oils, amorphous solids, or compounds that are difficult to crystallize, spectroscopic methods provide excellent alternatives.
Comparative Workflow of Spectroscopic and Crystallographic Methods
The following diagram illustrates the divergent and convergent points in the workflows for determining absolute configuration using X-ray crystallography and its spectroscopic alternatives.
References
- 1. biotools.us [biotools.us]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Benchmarking Chiral Catalysts: A Comparative Guide for Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is paramount for achieving high enantioselectivity and yield in asymmetric synthesis. This guide provides a comparative overview of chiral catalysts, with a focus on the structural class of chiral amino alcohols, in two key transformations: the enantioselective reduction of prochiral ketones and the enantioselective alkylation of aldehydes.
While a specific quantitative benchmark for "(1-Tosylpiperidin-2-yl)methanol" is not available in the reviewed literature, we will provide a comparative framework using well-established chiral amino alcohol catalysts and other relevant catalyst systems. This allows for an understanding of the performance metrics and experimental considerations critical for catalyst selection.
Enantioselective Reduction of Prochiral Ketones
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis. Various catalytic systems have been developed for this purpose, with chiral amino alcohol-derived catalysts being a prominent class.
Comparison of Chiral Catalysts for Ketone Reduction
The following table summarizes the performance of representative chiral catalysts in the asymmetric reduction of acetophenone, a common benchmark substrate.
| Catalyst/Method | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| CBS Catalyst (oxazaborolidine) | Borane | THF | RT | High | >95 |
| Noyori's Ru-TsDPEN | Isopropanol | Isopropanol | RT | >99 | 98 |
| Chiral Amino Alcohol + Borane | Borane | THF | RT | Good | ~90 |
| Plant Tissue (e.g., Carrot) | in situ | Water | RT | ~80 | ~98 |
Data Interpretation:
-
CBS (Corey-Bakshi-Shibata) catalysts , derived from chiral amino alcohols like proline, are highly effective for the borane reduction of ketones, consistently delivering excellent enantioselectivities.
-
Noyori's ruthenium-based catalysts , in combination with a chiral diamine ligand (TsDPEN), are renowned for their high efficiency and enantioselectivity in transfer hydrogenation reactions.
-
Simple chiral amino alcohols can also be used directly with borane, offering a more straightforward approach, albeit sometimes with slightly lower enantioselectivity compared to in situ formed oxazaborolidines.
-
Biocatalysts , such as enzymes present in plant tissues, offer an environmentally friendly alternative and can provide exceptional enantioselectivities.[1]
Experimental Protocol: Asymmetric Reduction of Acetophenone using a Chiral Amino Alcohol-Borane Complex
This protocol is a general representation of the experimental setup for the asymmetric reduction of a ketone using a chiral amino alcohol.
Materials:
-
Chiral amino alcohol (e.g., (1R,2S)-(-)-Norephedrine)
-
Borane dimethyl sulfide complex (BMS)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL) is prepared in a flame-dried, nitrogen-purged flask.
-
The solution is cooled to 0 °C, and BMS (0.1 mmol) is added dropwise. The mixture is stirred for 30 minutes at this temperature.
-
A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the catalyst solution.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol (2 mL).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Logical Workflow for Catalyst Selection in Ketone Reduction
Caption: Catalyst selection workflow for asymmetric ketone reduction.
Enantioselective Alkylation of Aldehydes
The addition of organometallic reagents to aldehydes is a powerful method for constructing new carbon-carbon bonds and creating chiral secondary alcohols. Chiral amino alcohols are frequently employed as ligands to induce enantioselectivity in these reactions.
Comparison of Chiral Catalysts for Diethylzinc Addition to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a standard reaction to evaluate the effectiveness of chiral catalysts.
| Catalyst (Chiral Ligand) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| DAIB (3-exo-(dimethylamino)isoborneol) | Toluene | 0 | 98 | 98 |
| (-)-MIB ((2S,3R)-(-)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol) | Toluene | 0 | 97 | 99 |
| Chiral Prolinol | Toluene | 0 | 95 | 96 |
| N,N-Dibutylnorephedrine | Toluene | RT | 95 | 94 |
Data Interpretation:
-
A variety of chiral amino alcohols have been successfully employed as catalysts for the enantioselective addition of diethylzinc to aldehydes.
-
Ligands like DAIB and (-)-MIB are highly effective, providing excellent yields and enantioselectivities.
-
The structure of the amino alcohol, including the nature of the substituents on the nitrogen and the carbon backbone, plays a crucial role in determining the stereochemical outcome of the reaction.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Materials:
-
Chiral amino alcohol (e.g., (1R,2S)-(-)-N,N-Dibutylnorephedrine)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the chiral amino alcohol (0.1 mmol) in anhydrous toluene (5 mL) in a flame-dried, nitrogen-purged flask, diethylzinc (1.1 mmol) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
The solution is cooled to 0 °C, and freshly distilled benzaldehyde (1.0 mmol) is added dropwise.
-
The reaction is stirred at 0 °C and its progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Signaling Pathway of Chiral Induction
The following diagram illustrates the generally accepted mechanism for chiral induction by a β-amino alcohol in the addition of diethylzinc to an aldehyde.
Caption: Mechanism of chiral induction by a β-amino alcohol catalyst.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling (1-Tosylpiperidin-2-yl)methanol
Disclaimer: No specific Safety Data Sheet (SDS) was found for (1-Tosylpiperidin-2-yl)methanol. The following guidance is based on the safety data of structurally similar compounds, including piperidine and various piperidinemethanol derivatives. It is crucial to handle this compound with caution and to perform a thorough risk assessment before use.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to be a skin and eye irritant and may be harmful if ingested or inhaled. The tosyl group may introduce additional hazards. The following PPE is mandatory to minimize exposure and ensure laboratory safety.
| Personal Protective Equipment (PPE) | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected before use. | To prevent skin contact and potential burns or irritation. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are required. | To protect skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary. | To prevent inhalation of dust, vapors, or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical to safely handle this compound. The following workflow outlines the necessary steps from preparation to cleanup.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste:
-
Unused or excess this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be considered hazardous waste.
-
These materials should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Disposal Procedure:
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: A logical flow diagram for the proper disposal of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
